Dexmecamylamine Hydrochloride
Description
Historical Context of Mecamylamine (B1216088) Hydrochloride in Research
Mecamylamine hydrochloride, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), was first introduced in the 1950s. wikipedia.org Developed by Merck & Co., Inc., its initial and primary application was as an antihypertensive agent to treat moderately severe to severe essential hypertension and uncomplicated cases of malignant hypertension. nih.govacs.orgresearchgate.netdrugbank.com As a secondary amine, it distinguished itself from other ganglionic blockers like the quaternary ammonium (B1175870) compound hexamethonium (B1218175) due to its rapid and complete absorption from the gastrointestinal tract. nih.gov
The mechanism behind its antihypertensive effect lies in its function as a ganglionic blocker, which prevents the stimulation of postsynaptic receptors by acetylcholine. drugbank.com This action leads to a reduction in sympathetic tone, vasodilation, and decreased cardiac output, ultimately lowering blood pressure. drugbank.com A key characteristic of mecamylamine is its ability to cross the blood-brain barrier, a feature not shared by all ganglionic blockers. nih.govontosight.ai
While celebrated in its early years, the use of mecamylamine for hypertension gradually declined. acs.orgresearchgate.net This was largely due to the development of safer and more specific antihypertensive drugs, such as β-blockers, which had a more favorable side-effect profile. researchgate.net In 2009, the drug was voluntarily withdrawn from the market for reasons unrelated to safety or efficacy, but it was reintroduced in 2013. wikipedia.org
Evolution of Research Focus for Mecamylamine Hydrochloride
The ability of mecamylamine hydrochloride to cross the blood-brain barrier and act as a nicotinic acetylcholine receptor (nAChR) antagonist in the central nervous system (CNS) has led to a significant evolution in its research focus. nih.govresearchgate.net This central activity is observed at doses much lower than those required for treating hypertension, which has opened up new avenues for investigation into its therapeutic potential for various CNS disorders. nih.govnih.gov
Initial research outside of hypertension began to explore its effects on the CNS. nih.gov This shift was driven by the understanding that nAChRs are involved in numerous physiological and pathological processes within the brain, including addiction, mood, and cognitive function. nih.gov Consequently, research has delved into the potential application of mecamylamine in treating a range of neuropsychiatric conditions.
A significant area of investigation has been its role in addiction, particularly nicotine (B1678760) dependence. nih.gov Numerous preclinical studies have shown that mecamylamine can decrease intravenous nicotine self-administration in a dose-dependent manner. nih.gov This has led to clinical trials exploring its efficacy as a smoking cessation aid. researchgate.netnih.gov The research has also expanded to investigate its potential in treating other substance dependencies, including alcohol. nih.govcij.gob.mx
Furthermore, research has explored the antidepressant-like effects of mecamylamine. medchemexpress.comtocris.comrndsystems.com Studies in animal models, such as the tail suspension test and forced swim test, have demonstrated these effects, which appear to be dependent on the presence of β2 and α7 nAChR subunits. medchemexpress.com This has led to the "cholinergic hypothesis" of depression being revisited and has spurred clinical investigations into mecamylamine and its stereoisomers as potential treatments for major depressive disorder. wikipedia.orgnih.gov
The pro-cognitive and attentional effects of mecamylamine have also become a subject of research. acs.org It has been used as a tool to understand the role of nAChRs in cognitive processes and has been investigated for potential therapeutic use in conditions associated with cognitive impairments and attentional spectrum disorders. nih.gov Additionally, there has been research into its use for Tourette's syndrome. wikipedia.orgresearchgate.net
More recent research has focused on the differential effects of its stereoisomers, S(+)-mecamylamine and R(-)-mecamylamine, and their interactions with different nAChR subtypes. nih.govacs.org For instance, studies have shown that S(+)-mecamylamine may dissociate more slowly from α4β2 and α3β4 receptors compared to the R(-)-enantiomer. researchgate.net This line of inquiry aims to develop more targeted therapies with improved efficacy and reduced side effects. acs.org The investigation into specific nAChR subtypes involved in the behavioral effects of mecamylamine is ongoing, utilizing techniques such as knockout mice and subtype-selective compounds. nih.gov
Interactive Data Table: Mecamylamine Hydrochloride Research Findings
| Research Area | Key Findings | Relevant nAChR Subtypes |
| Hypertension | Effective antihypertensive agent through ganglionic blockade. nih.govdrugbank.com | α3β4 (primarily in ganglia) acs.org |
| Nicotine Addiction | Dose-dependently decreases nicotine self-administration. nih.gov | α3β4, α4β2 nih.govcaymanchem.com |
| Alcohol Dependence | Reduces stimulant effects of ethanol (B145695). cij.gob.mx | α3β4 researchgate.net |
| Depression | Exhibits antidepressant-like effects in animal models. medchemexpress.comtocris.com | β2 and α7 subunit-containing nih.govmedchemexpress.com |
| Cognition | Used to investigate the role of nAChRs in cognitive function. nih.gov | α4β2, α7 nih.gov |
| Tourette's Syndrome | Investigated for tic reduction. wikipedia.orgresearchgate.net | Not specified |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-GSTSRXQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107596-30-5 | |
| Record name | Dexmecamylamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S,4S)-N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEXMECAMYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3079LM7E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Receptor Pharmacology of Mecamylamine Hydrochloride
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism
Mecamylamine (B1216088) functions as a non-selective and non-competitive antagonist of nAChRs. nih.govtandfonline.comguidetopharmacology.org This means it blocks the action of acetylcholine and other nicotinic agonists without competing for the same binding site as the agonist. nih.govtandfonline.com The compound is noted for its ability to cross the blood-brain barrier, allowing it to act on nAChRs within the central nervous system. tandfonline.comnih.gov
Non-Competitive Antagonism of nAChRs
The non-competitive nature of mecamylamine's antagonism has been demonstrated in various studies. For instance, research on nicotine-evoked dopamine (B1211576) release showed that mecamylamine produced a shift in the nicotine (B1678760) concentration-response curve that could not be overcome by increasing nicotine concentrations, a hallmark of non-competitive inhibition. nih.gov This mode of action is consistent across different nAChR subtypes. nih.govnih.gov Unlike competitive antagonists that bind directly to the agonist recognition site, mecamylamine's mechanism involves blocking the ion channel of the receptor. nih.gov
Subtype Selectivity and Affinity Profiles
While mecamylamine is generally considered non-selective, it exhibits some differences in its activity and affinity across the various nAChR subtypes. nih.govnih.gov
Mecamylamine's original development as an antihypertensive agent was based on its ability to inhibit ganglionic nAChRs, particularly the α3β4 subtype. acs.org Research indicates a higher potency at this subtype compared to others. abcam.com For example, IC₅₀ values, which measure the concentration of an inhibitor required to block 50% of a biological response, show that mecamylamine is more potent at α3β4 receptors than at other neuronal subtypes. abcam.com One study reported an IC₅₀ value of 640 nM for mecamylamine at α3β4 nAChRs. abcam.com This preferential activity is central to its effects on the autonomic ganglia. acs.org
Mecamylamine also demonstrates antagonist activity at other significant neuronal nAChR subtypes, including α4β2, α3β2, and α7. nih.govabcam.com However, its potency at these subtypes is generally lower than at α3β4 receptors. abcam.com Studies have reported IC₅₀ values of 2.5 μM at α4β2, 3.6 μM at α3β2, and 6.9 μM at α7 receptors. abcam.com Although there is little difference in the IC₅₀ values between the S-(+)- and R-(-)-stereoisomers of mecamylamine for a given receptor, there are significant differences in their dissociation rates, particularly at α4β2 and α3β4 receptors. nih.gov The S-(+)-mecamylamine isomer appears to dissociate more slowly from these receptors. nih.gov
| nAChR Subtype | IC₅₀ Value |
|---|---|
| α3β4 | 640 nM |
| α4β2 | 2.5 µM |
| α3β2 | 3.6 µM |
| α7 | 6.9 µM |
Binding Site Analysis within nAChRs
The specific binding site of mecamylamine is distinct from the agonist binding site, consistent with its non-competitive mechanism.
Evidence strongly suggests that mecamylamine binds within the ion channel pore of the nAChR. nih.govnih.gov This action as an open-channel blocker is a key aspect of its antagonistic function. nih.govbohrium.com The binding of mecamylamine to this site physically obstructs the flow of ions, thereby preventing receptor activation and subsequent cellular responses. nih.gov Studies have shown that the presence of a nicotinic agonist, which increases the probability of the channel being in an open state, enhances the binding of radiolabeled mecamylamine. nih.gov This finding supports the hypothesis that mecamylamine preferentially binds to and "traps" the nAChR channel in its open conformational state. nih.gov
Stereoisomer-Specific Binding Interactions (S-(+)-Mecamylamine vs. R-(-)-Mecamylamine)
Mecamylamine is a racemic mixture of two stereoisomers, S-(+)-mecamylamine and R-(-)-mecamylamine, which exhibit distinct binding interactions with nicotinic acetylcholine receptors (nAChRs). While both enantiomers act as non-competitive antagonists, they display differences in their association and dissociation rates, as well as stereoselective effects on various nAChR subtypes.
Studies have shown that S-(+)-mecamylamine dissociates more slowly from α4β2 and α3β4 nAChR subtypes compared to the R-(-)-enantiomer wikipedia.orgnih.gov. This slower off-rate for the S-(+) isomer suggests a more prolonged blockade of these neuronal receptors nih.gov. In contrast, muscle-type nAChRs appear to be more sensitive to R-(-)-mecamylamine than to S-(+)-mecamylamine nih.govnih.gov. These findings suggest that S-(+)-mecamylamine may be preferable for targeting neuronal nAChRs with potentially fewer side effects related to muscle-type receptors nih.gov.
Further research has revealed more complex stereoselective actions. For instance, S-(+)-mecamylamine has been reported to inhibit low-sensitivity α4β2 nAChRs more effectively than R-(-)-mecamylamine, while also acting as a positive allosteric modulator of high-sensitivity α4β2 nAChRs nih.gov. This dual action of S-(+)-mecamylamine may contribute to some of its paradoxical procognitive effects observed at low doses nih.gov.
In terms of effects on the serotonergic system, both stereoisomers have been shown to increase the firing frequency of serotonin (B10506) neurons in the dorsal raphe nucleus (DRN). However, S-(+)-mecamylamine (S-mec) demonstrates a more potent effect, increasing the firing frequency by 40% at a 3 μM concentration, whereas R-(-)-mecamylamine (R-mec) increases it by only 22% at the same concentration nih.gov. The enhanced efficacy of S-mec is attributed to its action as a positive allosteric modulator at high-sensitivity (HS) α4β2 nAChRs on glutamate (B1630785) terminals, which leads to an increase in spontaneous excitatory postsynaptic currents (sEPSCs) in 5-HT neurons nih.gov. Conversely, R-mec decreases sEPSCs by blocking HS α4β2 nAChRs and also reduces GABA-mediated inhibitory currents by blocking α7 nAChRs at GABAergic terminals nih.gov.
| Stereoisomer | Receptor Subtype | Interaction | Functional Effect |
| S-(+)-Mecamylamine | α4β2, α3β4 nAChRs | Slower dissociation rate compared to R-(-) isomer wikipedia.orgnih.gov. | Prolonged receptor blockade nih.gov. |
| Low-sensitivity α4β2 nAChRs | More effective inhibitor than R-(-) isomer nih.gov. | Inhibition of receptor function. | |
| High-sensitivity α4β2 nAChRs | Positive allosteric modulator nih.govnih.gov. | Enhancement of receptor function, increased glutamate release nih.gov. | |
| R-(-)-Mecamylamine | Muscle-type nAChRs | More sensitive than S-(+) isomer nih.govnih.gov. | Inhibition of neuromuscular transmission. |
| High-sensitivity α4β2 nAChRs | Blocks receptors nih.gov. | Decrease in excitatory currents nih.gov. | |
| α7 nAChRs (GABAergic terminals) | Blocks receptors nih.gov. | Reduction of inhibitory currents nih.gov. |
Molecular Docking and Radioligand Binding Studies
Molecular docking and radioligand binding studies have provided detailed insights into the binding sites and interactions of mecamylamine enantiomers with nAChRs. These studies have been crucial in delineating the specific locations and orientations of S-(+)- and R-(-)-mecamylamine within the transmembrane domain (TMD) of the human α4β2 nAChR, which exists in two stoichiometries: (α4)2(β2)3 and (α4)3(β2)2 acs.orgnih.gov.
Molecular docking experiments have identified several luminal (L) and non-luminal (NL) binding sites for the mecamylamine enantiomers within the hα4β2-TMD nih.gov. In the (α4)2(β2)3 stoichiometry, S-(+)-mecamylamine interacts with the L1 and L2 sites, while both enantiomers share the β2-intersubunit and α4/β2-intersubunit sites acs.orgnih.gov. In the (α4)3(β2)2 stoichiometry, both enantiomers bind to the L1' and α4-intrasubunit sites, but with different orientations. Notably, only R-(-)-mecamylamine interacts with the L2' and α4-TM3-intrasubunit sites in this configuration nih.gov. For instance, docking results show that R-(-)-mecamylamine can form a hydrogen bond between its amine nitrogen and the hydroxyl group of α4-Thr296 within the α4-TM3-intrasubunit site acs.org.
Radioligand binding assays have further elucidated these interactions. Competition experiments using [3H]imipramine, which is known to bind within the nAChR ion channel, have shown that mecamylamine enantiomers can partially inhibit its binding, suggesting an interaction with this region acs.org. Furthermore, competitive binding assays with racemic [3H]-mecamylamine have been conducted on rat brain membranes. In the absence of nicotine, no significant differences in affinity were observed between the racemate, S-(+)-mecamylamine, and R-(-)-mecamylamine nih.gov. However, the presence of nicotine significantly reduces the ability of the mecamylamine stereoisomers to inhibit [3H]-mecamylamine binding, indicating a complex interaction between the agonist and antagonist binding sites nih.gov.
| Study Type | Receptor/Model | Key Findings |
| Molecular Docking | Human (α4)2(β2)3 nAChR-TMD | S-(+)-mecamylamine interacts with L1 and L2 sites; both enantiomers share β2-intersubunit and α4/β2-intersubunit sites acs.orgnih.gov. |
| Human (α4)3(β2)2 nAChR-TMD | Both enantiomers bind to L1' and α4-intrasubunit sites; only R-(-)-mecamylamine interacts with L2' and α4-TM3-intrasubunit sites nih.gov. | |
| Radioligand Binding | Human α4β2 nAChR | Mecamylamine enantiomers partially inhibit [3H]imipramine binding acs.org. |
| Rat whole brain membranes | No significant difference in affinity between S-(+)- and R-(-)-mecamylamine for [3H]-mecamylamine binding sites in the absence of nicotine nih.gov. |
Ganglionic Blocking Properties
Mecamylamine hydrochloride is well-characterized as a ganglionic blocker, a class of drugs that inhibit neurotransmission at the autonomic ganglia drugbank.comjove.comtaylorandfrancis.com. This action is achieved through the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs) located on postsynaptic neurons within both the sympathetic and parasympathetic ganglia nih.govjove.comusmlestrike.com. By blocking these receptors, mecamylamine prevents the stimulatory effects of acetylcholine released from presynaptic nerve endings, thereby inhibiting the entire outflow of the autonomic nervous system drugbank.comtaylorandfrancis.com.
The ganglionic blocking action of mecamylamine is non-selective, affecting both sympathetic and parasympathetic ganglia jove.com. The blockade of sympathetic ganglia leads to vasodilation and a reduction in blood pressure, which was the basis for its original therapeutic use in hypertension drugbank.comjove.com. The effects of parasympathetic blockade include a variety of systemic effects. Unlike quaternary ammonium (B1175870) ganglionic blockers such as hexamethonium (B1218175), mecamylamine is a secondary amine, which allows it to be well-absorbed from the gastrointestinal tract and, importantly, to cross the blood-brain barrier nih.govdrugbank.comtaylorandfrancis.com.
The mechanism of mecamylamine's antagonism at nAChRs is not a simple competitive interaction at the acetylcholine binding site. Instead, it is understood to act as an open-channel blocker nih.gov. A "trapping" mechanism has been proposed, where mecamylamine binds to a site deep within the ion channel pore of the nAChR nih.gov. This binding interferes with the passage of cations through the channel but does not prevent the channel from closing once the agonist dissociates. As a result, the mecamylamine molecule becomes "trapped" inside the closed channel. For the drug to exit, the receptor must be reactivated by an agonist to return to the open state nih.gov.
Central Nervous System (CNS) Penetration and Effects
A key pharmacological feature of mecamylamine is its ability to readily cross the blood-brain barrier, a property not shared by many other ganglionic blockers nih.govdrugbank.comtaylorandfrancis.comnih.govexlibrisgroup.com. This penetration into the central nervous system allows mecamylamine to act as a non-competitive antagonist at nAChR subtypes within the brain nih.govmedchemexpress.com. As a result, mecamylamine has been widely used as a research tool to investigate the role of central nAChRs in various physiological and pathological processes nih.govdrugbank.combohrium.com.
The central effects of mecamylamine are observed at doses significantly lower than those required for its antihypertensive, ganglionic-blocking effects in the periphery nih.govexlibrisgroup.com. Therapeutic effects on the CNS can be achieved at doses approximately three-fold lower than those used to treat hypertension, which consequently reduces the incidence of peripheral side effects nih.govexlibrisgroup.com. The ability to antagonize central nAChRs has led to the investigation of mecamylamine for a range of CNS disorders, including addiction, mood disorders, and cognitive impairment nih.govbohrium.com.
The central effects of mecamylamine can include sedation, tremor, and choreiform movements, particularly at higher doses usmlestrike.com. Its interaction with central nAChRs underlies its use as an anti-addictive agent for smoking cessation, where it is thought to block the α3β4 nicotinic receptors in the brain that are involved in the rewarding effects of nicotine wikipedia.org.
Interaction with Other Neurotransmitter Systems
Dopaminergic System Modulation
Mecamylamine has been shown to modulate the dopaminergic system, primarily by inhibiting the release of dopamine nih.govnih.gov. Nicotinic acetylcholine receptors are present on dopaminergic neurons in brain regions such as the substantia nigra and the ventral tegmental area nih.gov. Activation of these nAChRs can stimulate dopamine release. As a non-competitive antagonist of these receptors, mecamylamine can block this nicotine-induced dopamine release nih.govresearchgate.net.
Studies in rats have demonstrated that mecamylamine can inhibit the release of dopamine from both striatal and mesolimbic dopaminergic neurons nih.gov. For example, mecamylamine was found to reduce the probenecid-induced accumulation of homovanillic acid (HVA), a major dopamine metabolite, in the striatum nih.govnih.gov. It also slowed the rate of dopamine depletion induced by alpha-methyl-p-tyrosine (AMPT) in both the striatum and mesolimbic areas nih.gov. Furthermore, mecamylamine pretreatment has been shown to reduce the elevation of striatal HVA concentrations induced by morphine and haloperidol (B65202) nih.gov. These findings indicate that mecamylamine exerts an inhibitory influence on the activity of central dopaminergic pathways.
Serotonergic System (5-HT DRN Neurons)
Mecamylamine exerts complex, concentration-dependent effects on the serotonergic system, specifically on the 5-hydroxytryptamine (5-HT) neurons of the dorsal raphe nucleus (DRN). Research has shown that mecamylamine produces a biphasic effect on the firing frequency of these neurons researchgate.net. At lower concentrations (0.5–9 μM), mecamylamine increases the firing rate of 5-HT DRN neurons, with a maximal increase of approximately 53% observed at a concentration of 3 μM researchgate.netbohrium.comnih.gov. However, as the concentration increases beyond this point, the stimulatory effect diminishes, and at concentrations of 12 μM and 20 μM, the increase in firing rate is no longer present researchgate.net.
The stimulatory effect of mecamylamine on 5-HT neurons is believed to be indirect and mediated by its actions on both glutamatergic and GABAergic inputs to the DRN nih.gov. At low concentrations, mecamylamine is thought to act as an agonist or positive allosteric modulator of α4β2 nAChRs located on glutamatergic terminals, leading to an increase in glutamate release bohrium.comnih.gov. This is supported by the finding that the stimulatory effect is blocked by the AMPA/kainate receptor antagonist CNQX and the specific α4β2 nAChR blocker dihydro-β-erythroidine bohrium.comnih.gov.
Simultaneously, mecamylamine decreases the frequency of GABAergic spontaneous inhibitory postsynaptic currents nih.gov. This is attributed to the blockade of α7 nAChRs located on GABAergic terminals in the DRN nih.govscispace.com. Therefore, the net effect of low-concentration mecamylamine is an increase in the excitability of 5-HT DRN neurons, resulting from both an enhancement of excitatory glutamatergic input and a reduction of inhibitory GABAergic input nih.gov.
| Concentration | Effect on 5-HT DRN Neuron Firing Rate | Proposed Mechanism |
| 0.5 µM | 19 ± 1.3% increase researchgate.net. | Agonism/positive allosteric modulation of presynaptic α4β2 nAChRs on glutamatergic terminals bohrium.comnih.gov. |
| 3 µM | ~53% increase (maximum effect) researchgate.netbohrium.comnih.gov. | Increased glutamate release and decreased GABA release (via α7 nAChR blockade) nih.gov. |
| 9 µM | 26 ± 2% increase researchgate.net. | Diminishing stimulatory effect. |
| 12-20 µM | No significant increase researchgate.net. | Higher concentrations may lead to receptor blockade, counteracting the initial stimulatory effect. |
Glutamatergic and GABAergic Input Modulation
Mecamylamine hydrochloride exerts a complex and multifaceted modulation of excitatory glutamatergic and inhibitory GABAergic neurotransmission. This modulation is primarily indirect, resulting from its action on presynaptic nicotinic acetylcholine receptors (nAChRs) located on glutamate and GABA-releasing nerve terminals. The specific effect of mecamylamine can vary depending on the brain region, the nAChR subtype involved, and the concentration of the compound.
Research conducted on the dorsal raphe nucleus (DRN) has revealed a dual mechanism of action at low micromolar concentrations. In this region, mecamylamine (3 μM) has been shown to increase the firing frequency of serotonergic neurons by simultaneously enhancing excitatory inputs and diminishing inhibitory ones bohrium.com. It produces a 112% increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), which is indicative of increased glutamate release. This effect is mediated by an interaction with presynaptic α4β2 nAChRs, where mecamylamine may act as an agonist or a positive allosteric modulator at low concentrations bohrium.com. Concurrently, the same concentration of mecamylamine decreases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) by 58%, suggesting a reduction in GABA release bohrium.comresearchgate.net. This inhibitory effect is attributed to the blockade of presynaptic α7 nAChRs located on GABAergic terminals bohrium.com. These actions are not dependent on action potentials, indicating a direct effect on the presynaptic terminals researchgate.net.
The stereoisomers of mecamylamine exhibit distinct effects on these systems. S-(+)-mecamylamine is primarily responsible for enhancing glutamatergic sEPSCs by acting as a positive allosteric modulator at high-sensitivity α4β2 nAChRs. In contrast, R-(-)-mecamylamine contributes to the reduction of GABA-mediated sIPSCs through the blockade of α7 nAChRs nih.gov.
In other brain regions, such as the neocortex, the influence of mecamylamine is different, highlighting its cell-type and circuit-specific effects. Application of mecamylamine reduces the excitatory responses of vasoactive intestinal peptide-positive (VIP+) and layer 1 interneurons, which are known to be activated via nAChRs. However, it can paradoxically increase the response amplitude of CaMKIIα+ excitatory neurons and parvalbumin-positive (PV+) interneurons nih.gov. This suggests that mecamylamine can disinhibit certain neuronal populations by blocking a primary nicotinic drive onto inhibitory interneurons, which in turn were suppressing the excitatory cells nih.gov.
| Brain Region | Neurotransmitter System | Effect | Observed Change | Proposed Mechanism | Mecamylamine Concentration |
|---|---|---|---|---|---|
| Dorsal Raphe Nucleus (DRN) | Glutamatergic | Enhancement | +112% in sEPSC frequency | Agonism/Positive Allosteric Modulation of presynaptic α4β2 nAChRs | 3 μM |
| Dorsal Raphe Nucleus (DRN) | GABAergic | Inhibition | -58% in sIPSC frequency | Blockade of presynaptic α7 nAChRs | 3 μM |
| Neocortex | GABAergic (VIP+ Interneurons) | Inhibition | -57% in response amplitude | Blockade of nAChRs on VIP+ interneurons | Not specified |
| Neocortex | Excitatory (CaMKIIα+ Neurons) | Enhancement (Disinhibition) | +27% in response amplitude | Indirect effect via blockade of nAChRs on inhibitory interneurons | Not specified |
Histamine (B1213489) Receptor Antagonism
While mecamylamine hydrochloride is predominantly characterized by its potent, non-competitive antagonism of nicotinic acetylcholine receptors, some research indicates that it can interact with the histaminergic system. Evidence from a study using isolated rabbit aorta demonstrated that mecamylamine can block histamine receptors and inhibit histamine-induced contractions medchemexpress.com.
This effect, however, was observed at a concentration of 1 mM, which is substantially higher than the concentrations required for its activity at nAChRs (typically in the low micromolar range) medchemexpress.comnih.govnih.gov. This suggests that direct histamine receptor antagonism is not a primary mechanism of action for mecamylamine at therapeutically relevant concentrations. The interaction appears to be non-specific and occurs at a pharmacological threshold that is several orders of magnitude above its affinity for nAChRs medchemexpress.com.
There is no substantial evidence to suggest that mecamylamine acts as a selective antagonist at specific histamine receptor subtypes, such as the H1, H2, or H3 receptors, which mediate the majority of histamine's actions in the central nervous system and periphery nih.gov. The primary mechanism through which mecamylamine may influence histaminergic signaling is more likely to be indirect, occurring via the complex interplay between the cholinergic and histaminergic systems. For instance, nicotinic receptor activation is known to modulate histamine release, an effect that would be inhibited by mecamylamine nih.gov. However, this represents an indirect interaction with the system rather than direct receptor antagonism.
| Preparation | Effect | Mecamylamine Concentration | Conclusion |
|---|---|---|---|
| Isolated rabbit aorta strips | Blocked histamine-induced contractions | 1 mM | Demonstrates histamine receptor blockade at high concentrations medchemexpress.com |
Preclinical Research on Therapeutic Potentials of Mecamylamine Hydrochloride
Neuropsychiatric Disorders Research
Preclinical investigations have explored the utility of mecamylamine (B1216088) hydrochloride in models of various neuropsychiatric conditions, with a significant focus on addiction. By blocking nAChRs, mecamylamine can modulate neurotransmitter systems, such as the dopamine (B1211576) pathway, which are critically involved in reward and reinforcement behaviors associated with substance use.
Addiction Disorders
The primary application of mecamylamine in preclinical addiction research has been to understand and counteract the reinforcing effects of nicotine (B1678760), the main psychoactive component in tobacco.
Mecamylamine hydrochloride's role as a nicotinic antagonist makes it a compound of significant interest in the study of nicotine addiction. Preclinical models have been instrumental in demonstrating its potential to interfere with the processes that establish and maintain nicotine dependence.
Preclinical studies using intravenous drug self-administration models, a standard for assessing the reinforcing properties of drugs, have consistently shown that mecamylamine hydrochloride can reduce nicotine intake. In animal models, mecamylamine dose-dependently decreases intravenous nicotine self-administration nih.gov. This effect is attributed to its ability to block the rewarding effects of nicotine that drive the motivation to seek and consume the drug.
In a rat model of oral nicotine self-administration, mecamylamine demonstrated complex, dose-dependent effects. It reduced the preference for a low concentration of nicotine while enhancing the preference for a high concentration of the substance nih.gov. This suggests that by blocking nicotine's effects, higher concentrations may be sought to overcome the antagonist's action. Furthermore, rats exposed to nicotine vapor, a model that produces signs of nicotine dependence, show robust mecamylamine-precipitated somatic signs of withdrawal, indicating a strong interaction between the two substances in a state of dependence nih.gov.
| Animal Model | Route of Administration | Mecamylamine Hydrochloride Effect on Nicotine Self-Administration |
| Rat | Intravenous | Dose-dependent decrease nih.gov |
| Rat | Oral | Reduced preference for low nicotine concentrations, enhanced preference for high nicotine concentrations nih.gov |
| Rat (Nicotine Vapor-Exposed) | Systemic Injection | Precipitated somatic signs of withdrawal nih.gov |
Drug discrimination studies in animals are used to evaluate the subjective effects of psychoactive substances. In these paradigms, animals are trained to recognize the internal cues associated with a particular drug. Preclinical research has shown that mecamylamine effectively blocks the discriminative stimulus effects of nicotine nih.gov. In rhesus monkeys, mecamylamine antagonized the nicotine discriminative stimulus, an effect not observed with other peripherally restricted nAChR antagonists like pentolinium (B87235) and chlorisondamine, highlighting the central action of mecamylamine nih.govbohrium.com.
Interestingly, the potency of mecamylamine in producing discriminative stimulus effects appears to be enhanced by chronic nicotine treatment. Monkeys continuously receiving nicotine could discriminate a smaller dose of mecamylamine compared to monkeys not receiving nicotine nih.gov. However, nicotine was unable to attenuate the discriminative stimulus effects of mecamylamine, which is consistent with a non-competitive interaction at the nicotinic acetylcholine (B1216132) receptors nih.gov.
Nicotine administration in rodents typically leads to an increase in locomotor activity, a behavioral response linked to the activation of the mesolimbic dopamine system mdpi.com. Preclinical studies have demonstrated that mecamylamine hydrochloride can attenuate this effect. In rats, mecamylamine has been shown to reduce nicotine-induced locomotor activity nih.gov. It prevents both the initial depressant action and the later stimulant action of nicotine on locomotor activity in non-tolerant rats mcgill.ca.
Furthermore, repeated nicotine administration can lead to behavioral sensitization, an augmented locomotor response that is thought to be relevant to the development of addiction. Mecamylamine pretreatment has been found to attenuate this sensitization in rats researchgate.net. The reduction of nicotine-stimulated dopamine release and locomotor activity by mecamylamine is a key finding from both in vivo and in vitro studies mdpi.com.
| Preclinical Model | Nicotine Effect | Effect of Mecamylamine Hydrochloride |
| Rodents | Increased locomotor activity | Attenuation of locomotor activity nih.govmcgill.ca |
| Rodents | Behavioral sensitization to locomotor effects | Attenuation of sensitization researchgate.net |
| Rodents (in vivo/in vitro) | Increased dopamine release in the striatum | Reduction of dopamine release mdpi.com |
The preclinical rationale for combining mecamylamine hydrochloride with nicotine replacement therapy (NRT) is based on the principle of simultaneously providing a substitute for nicotine to manage withdrawal symptoms while blocking the rewarding effects of any potential nicotine intake nih.govnih.gov. This dual approach is hypothesized to promote the extinction of smoking behavior by uncoupling the act of smoking from its reinforcing pharmacological effects duke.educlinicaltrials.gov. The co-administration of mecamylamine and nicotine may occupy more nicotinic receptors than either agent alone, leading to a more effective blockade of the rewarding effects of cigarettes nih.gov. This strategy is designed to make smoking less appealing and thereby facilitate abstinence clinicaltrials.gov.
Alcohol Use Disorder (AUD)
Mecamylamine hydrochloride, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has been investigated in preclinical models for its potential to treat alcohol use disorder (AUD). These studies suggest that nAChRs play a significant role in the reinforcing effects of alcohol. nih.gov
Effects on Ethanol (B145695) Self-Administration
Preclinical studies have consistently demonstrated that mecamylamine hydrochloride can reduce voluntary ethanol intake in animal models. Systemic administration of mecamylamine has been shown to decrease alcohol self-administration in both rats and mice across various experimental paradigms, including two-bottle choice tests and operant self-administration procedures. nih.govresearchgate.net
In C57BL/6J mice, mecamylamine has been found to significantly reduce alcohol consumption and preference in a two-bottle choice drinking procedure. researchgate.net This effect was observed with both intermittent and daily drug exposure, while total fluid intake remained unchanged. researchgate.net Another study in C57BL/6J mice using a "drinking in the dark" model, which mimics binge-like drinking, found that mecamylamine dose-dependently reduced ethanol consumption. nih.govnih.gov For instance, doses of 1.0 mg/kg and 3.0 mg/kg of mecamylamine led to a significant decrease in ethanol consumed compared to saline-injected controls. nih.gov
The mechanism behind this reduction in alcohol consumption is thought to involve the modulation of the mesolimbic dopamine system. iums.ac.ir Nicotinic acetylcholine receptors are expressed in key areas of this reward pathway, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAcc). iums.ac.iriums.ac.ir Microinjections of mecamylamine directly into these brain regions have been shown to decrease alcohol self-administration in rats. nih.goviums.ac.ir Specifically, intra-accumbal administration of mecamylamine was found to reduce operant oral self-administration of ethanol. iums.ac.iriums.ac.ir Furthermore, mecamylamine has been shown to block the activation of dopaminergic neurons by ethanol, providing a potential neurobiological basis for its effects on alcohol consumption. nih.govnih.gov
It is important to note that the effects of mecamylamine on ethanol self-administration appear to be specific, as it did not reduce sucrose (B13894) drinking in similar paradigms. nih.govnih.gov This suggests that mecamylamine's impact is not due to a general suppression of consummatory behavior but rather a more targeted effect on the rewarding properties of ethanol.
Interactive Data Table: Effect of Mecamylamine on Ethanol Self-Administration in C57BL/6J Mice
| Treatment Group | Ethanol Consumed (g/kg) |
|---|---|
| Saline Control | 2.62 +/- 0.28 |
| Mecamylamine (1.0 mg/kg) | 1.30 +/- 0.44 |
| Mecamylamine (3.0 mg/kg) | 1.53 +/- 0.24 |
Modulation of Ethanol Craving
Preclinical evidence suggests that mecamylamine hydrochloride may also play a role in modulating ethanol craving. Studies have shown that mecamylamine can block the deprivation-induced increase in alcohol consumption, a phenomenon often considered an animal model of relapse. iums.ac.iriums.ac.ir This indicates that by antagonizing nAChRs, mecamylamine may attenuate the motivational processes that contribute to craving and seeking alcohol after a period of abstinence.
The rationale for this effect is linked to the role of the cholinergic system in the neurobiology of addiction and craving. The mesolimbic dopamine system, which is central to reward and motivation, is modulated by nicotinic acetylcholine receptors. By blocking these receptors, mecamylamine may dampen the hyper-responsivity of this system to alcohol-related cues and the internal states that trigger craving.
Cocaine Dependence
Preclinical research has explored the potential of mecamylamine hydrochloride in the context of cocaine dependence, largely due to the overlapping neurobiological pathways involved in nicotine and cocaine addiction. The mesocorticolimbic dopamine system is a key player in the reinforcing effects of both substances.
Studies in animal models have shown that mecamylamine can reduce cocaine self-administration. For example, pretreatment with mecamylamine has been found to decrease the rate of cocaine self-administration in rats. This effect is thought to be mediated by the blockade of nAChRs, which in turn modulates the dopamine system's response to cocaine. Some research indicates that this effect is specific to drug-seeking behavior, as mecamylamine did not appear to affect food self-administration in the same models. iums.ac.ir This specificity suggests that mecamylamine's action is not a general suppression of motivated behavior but is more targeted toward the rewarding effects of the drug.
Mood Disorders
There is a growing body of preclinical evidence suggesting that mecamylamine hydrochloride may have therapeutic potential in the treatment of mood disorders, particularly depression.
Antidepressant-Like Effects
Several preclinical studies have demonstrated that mecamylamine exhibits antidepressant-like effects in various animal models of depression. This has led to the exploration of nAChR antagonists as a novel class of antidepressants.
The forced swim test (FST) and the tail suspension test (TST) are two of the most widely used behavioral screening paradigms for assessing antidepressant-like activity in rodents. In both tests, a reduction in immobility time is interpreted as an antidepressant-like effect.
Preclinical studies have shown that mecamylamine can produce antidepressant-like effects in these models. The administration of mecamylamine has been found to reduce immobility time in both the FST and TST in mice and rats. This suggests that blocking nAChRs may produce behavioral effects consistent with those of established antidepressant medications. The neurobiological mechanisms underlying these effects are thought to involve the modulation of various neurotransmitter systems, including not only the cholinergic system but also downstream effects on monoaminergic systems, which are primary targets for many current antidepressant drugs.
Role of β2 and α7 Subunits
Preclinical investigations have highlighted the critical involvement of specific nicotinic acetylcholine receptor (nAChR) subunits in the pharmacological effects of mecamylamine hydrochloride. Studies utilizing knockout mice have been instrumental in elucidating the roles of the β2 and α7 subunits. In research examining the antidepressant-like effects of mecamylamine, wild-type mice administered the compound showed a significant decrease in immobility time in both the forced swim test and the tail suspension test, indicative of an antidepressant effect sigmaaldrich.com. However, mice lacking either the β2 or the α7 nAChR subunit were found to be insensitive to these effects of mecamylamine in the forced swim test sigmaaldrich.comnih.gov. These findings suggest that the antidepressant-like activity of mecamylamine is dependent on the presence and function of both β2 and α7 containing nAChRs sigmaaldrich.comnih.gov.
Anxiolytic Effects
Preclinical evidence from various animal models of anxiety supports the anxiolytic potential of mecamylamine hydrochloride. nih.govkisti.re.kr In studies using rats, mecamylamine demonstrated significant anxiolytic effects in both the Elevated Plus Maze and the Social Interaction test. nih.govkisti.re.krnih.gov These effects were found to be dose-dependent and influenced by the level of anxiety induced by different testing conditions nih.govkisti.re.kr. The S-(+)-enantiomer of mecamylamine, known as TC-5214, has also shown activity in animal models of generalized anxiety disorder and phobia, such as the social interaction paradigm and the light/dark chamber test in rats. nih.gov These anxiolytic properties are thought to be mediated by the blockade of nAChRs researchgate.net. Low doses of mecamylamine have been shown to abolish the plasma ACTH and corticosterone (B1669441) responses to social stress in rats, further supporting its role in modulating anxiety-related neuroendocrine responses. nih.gov
Table 1: Preclinical Models Demonstrating Anxiolytic Effects of Mecamylamine Hydrochloride
| Animal Model | Species | Key Findings |
|---|---|---|
| Elevated Plus Maze | Rat | Significant anxiolytic effects observed. nih.govkisti.re.kr |
| Social Interaction Test | Rat | Significant anxiolytic effects observed. nih.govkisti.re.krnih.gov |
| Light/Dark Chamber | Rat | TC-5214 (S-(+)-mecamylamine) was active in this model. nih.gov |
Cognitive Impairment
While some studies explore the potential cognitive-enhancing effects of low-dose mecamylamine, higher doses are known to cause temporary cognitive impairment. In a study with healthy human subjects, oral administration of mecamylamine resulted in a dose-dependent temporary decline in cognitive functioning nih.gov. Specifically, performance on tasks such as adaptive tracking and the visual verbal learning test was decreased. nih.gov However, it was noted that mecamylamine caused less sedation compared to the muscarinic antagonist scopolamine, suggesting the cognitive effects may not be solely due to sedation nih.gov. Another study in healthy non-smokers found that low doses of mecamylamine did not improve cognitive performance and that any observed trends pointed towards performance impairment nih.gov.
Pro-cognitive Activities
Paradoxically, some preclinical research suggests that mecamylamine may possess pro-cognitive, or cognitive-enhancing, properties, particularly at low doses. acs.org This paradoxical effect has been observed in certain memory-related tasks in animals. elsevierpure.com For instance, low doses of mecamylamine have been reported to enhance cognition and memory performance in rats and monkeys, mimicking the effects of nicotinic agonists. nih.gov The positive effects of low doses of mecamylamine on cognition may be related to the stimulation of downstream targets, such as a modest elevation in TrkA receptor expression observed in rats after mecamylamine administration. nih.gov It has been proposed that the S(+)-enantiomer of mecamylamine may act as a positive allosteric modulator of high sensitivity α4β2 nAChRs, which could contribute to the pro-cognitive effects seen with low-dose racemic mecamylamine. nih.gov
Effects on Memory Performance
The effects of mecamylamine on memory performance in preclinical models appear to be complex and dose-dependent. While high doses are generally associated with amnestic effects, some studies have reported memory enhancement with lower doses. elsevierpure.com In rats, a 1.0 mg/kg dose of mecamylamine improved the location of a hidden platform on the first day of the Morris Water Maze task but hindered learning in subsequent trials. elsevierpure.com Conversely, several microgram/kilogram doses improved accuracy in a delayed stimulus discrimination task in rats and in a delayed matching to sample task in aged monkeys. elsevierpure.com However, other studies have found that mecamylamine impairs working memory. For instance, mecamylamine administered systemically or via intracerebroventricular infusion impaired working memory performance in rats in the radial-arm maze. duke.edu In rhesus monkeys, high doses of mecamylamine were found to impair visuospatial associative learning. nih.gov Yet, in another study with young rhesus monkeys, systemic administration of mecamylamine did not significantly impair performance in a spatial delayed response task, a measure of working memory. nih.gov
Table 2: Effects of Mecamylamine Hydrochloride on Memory Performance in Preclinical Studies
| Animal Model | Species | Memory Type | Effect |
|---|---|---|---|
| Morris Water Maze | Rat | Spatial Learning | Initial improvement followed by impairment. elsevierpure.com |
| Delayed Stimulus Discrimination Task | Rat | Memory Accuracy | Improved accuracy at low doses. elsevierpure.com |
| Delayed Matching to Sample Task | Aged Rhesus Monkey | Memory Accuracy | Improved accuracy at low doses. elsevierpure.com |
| Radial-Arm Maze | Rat | Working Memory | Impairment. duke.edu |
| Visuospatial Associative Learning | Rhesus Monkey | Associative Memory | Impairment at high doses. nih.gov |
| Spatial Delayed Response Task | Rhesus Monkey | Working Memory | No significant impairment. nih.gov |
Attention Deficit Hyperactivity Disorder (ADHD)
Preclinical research into the effects of mecamylamine on Attention Deficit Hyperactivity Disorder (ADHD) is an emerging area. While much of the research has focused on clinical populations, some preclinical work provides a basis for its potential therapeutic role. Animal models are crucial for investigating the underlying neurobiology of ADHD and for screening potential treatments. mdpi.com For example, the dopamine transporter knockout (DAT KO) mouse is an established animal model for ADHD, exhibiting hyperactivity and deficits in executive function. youtube.com While direct preclinical studies of mecamylamine in these specific models are not extensively detailed in the provided search results, the compound's modulation of the nicotinic cholinergic system is relevant, as this system is implicated in the pathophysiology of ADHD. neurofit.com Clinical observations have noted that mecamylamine improved comorbid symptoms of ADHD in children with Tourette's Syndrome. nih.gov A study in adults with ADHD found that an acute ultra-low dose of mecamylamine had beneficial effects on recognition memory but also increased irritability and restlessness, suggesting a complex dose-response relationship that warrants further preclinical investigation. nih.gov
Tourette's Syndrome
Mecamylamine hydrochloride has been investigated as a potential therapeutic agent for Tourette's Syndrome (TS), a neuropsychiatric disorder characterized by motor and vocal tics. nih.gov Preclinical animal models are instrumental in understanding the pathophysiology of TS and in developing new treatments. frontiersin.orgfrontiersin.org The therapeutic rationale for using a nicotinic antagonist like mecamylamine in TS is linked to the complex interplay between the cholinergic and dopaminergic systems, the latter of which is strongly implicated in the disorder. nih.gov Preclinical research has shown that mecamylamine can potentiate neuroleptic-induced catalepsy in rats, suggesting an interaction with dopamine pathways. nih.gov This interaction is thought to occur through the blockade of nAChRs involved in the tonic release of striatal dopamine. nih.gov While direct preclinical studies modeling TS tics and their response to mecamylamine are not extensively detailed in the provided results, the compound's anxiolytic effects, observed in both animal models and patients with TS, are considered a beneficial aspect of its potential therapeutic profile for this condition. researchgate.net
Schizophrenia
Preclinical research has investigated the role of mecamylamine hydrochloride in models relevant to the pathophysiology of schizophrenia, particularly focusing on sensory gating deficits. A common animal model for these deficits is the prepulse inhibition (PPI) of the acoustic startle response, which is known to be disrupted in individuals with schizophrenia nih.gov.
In one line of investigation using rats, the dopamine agonist apomorphine (B128758) was used to induce a disruption in PPI, mimicking the deficits seen in schizophrenia. While the administration of nicotine was found to reverse this disruption, pretreatment with mecamylamine hydrochloride eliminated nicotine's restorative effect. This finding suggests that the therapeutic-like effects of nicotine on this particular endophenotype of schizophrenia are mediated through central nicotinic receptors that are blocked by mecamylamine nih.gov.
Further studies have examined the direct effects of mecamylamine on PPI in rats. At a lower dose (5.0 μmol/kg), mecamylamine had no effect on its own. However, a higher dose (50 μmol/kg) was found to decrease the inhibition of the startle response, indicating a disruption in sensory gating nih.gov. These results highlight the complex, dose-dependent role of nicotinic receptor blockade in modulating sensorimotor gating, a key cognitive function impaired in schizophrenia.
Table 1: Preclinical Studies of Mecamylamine Hydrochloride in Animal Models Relevant to Schizophrenia
| Model System | Key Finding | Implication for Schizophrenia | Reference |
|---|---|---|---|
| Apomorphine-induced PPI deficit in rats | Mecamylamine (1 mg/kg) blocked the ability of nicotine to reverse the PPI deficit. | Suggests central nAChRs are a target for mediating sensory gating. | nih.gov |
| Prepulse Inhibition (PPI) in rats | A high dose of mecamylamine (50 μmol/kg) decreased PPI. | Indicates that high levels of nAChR blockade can impair sensory gating. | nih.gov |
Other Investigational Therapeutic Areas
Autonomic Dysreflexia
Autonomic dysreflexia (AD) is a serious condition characterized by an uncontrolled sympathetic nervous system discharge, typically occurring in individuals with spinal cord injuries at or above the T6 level. This can lead to life-threatening hypertension medscape.com. While mecamylamine hydrochloride has been identified as a potential prophylactic agent for AD due to its ganglionic-blocking properties, direct preclinical evidence from animal models is not extensively documented in the available literature medscape.com.
Animal models of spinal cord injury that successfully reproduce the hemodynamic changes consistent with autonomic dysreflexia have been developed, particularly in rats nih.gov. These models are used to test the efficacy of various pharmacological agents. For instance, studies have shown that alpha-1 adrenergic antagonists and calcium channel blockers can effectively abolish the hypertensive response to bladder distention in these models nih.gov. However, similar preclinical studies evaluating the efficacy of mecamylamine hydrochloride in preventing or treating AD episodes in these specific animal models have not been prominently reported. Its potential is inferred from its mechanism of action, but dedicated preclinical validation is an area for future research.
Green Tobacco Sickness
Green Tobacco Sickness (GTS) is an occupational illness caused by the dermal absorption of nicotine from wet tobacco leaves. Preclinical evidence strongly supports the potential of mecamylamine hydrochloride as a treatment by demonstrating its effectiveness in counteracting severe nicotine toxicity. Although specific animal models of GTS are not a primary focus of research, numerous studies in various animal species have shown that mecamylamine can block the highly toxic and potentially lethal effects of nicotine.
Controlled laboratory studies have consistently demonstrated that mecamylamine is effective in preventing nicotine-induced seizures and death in mice, rats, and cats. This robust preclinical data provides a compelling rationale for its use in counteracting the nicotine poisoning that occurs in tobacco farm workers. The ability of mecamylamine to attenuate these severe effects of nicotine underscores its potential as an effective pharmacotherapy for this form of occupational poisoning nih.gov.
Table 2: Preclinical Evidence Supporting Mecamylamine Hydrochloride for Green Tobacco Sickness
| Animal Model | Effect of Nicotine | Effect of Mecamylamine Hydrochloride | Reference |
|---|---|---|---|
| Mice | Seizures and lethality | Blocked nicotine-induced effects | nih.gov |
| Rats | Seizures | Blocked nicotine-induced seizures | nih.gov |
| Cats | Seizures | Blocked nicotine-induced seizures | nih.gov |
Choroidal Neovascularization
Preclinical research has identified a significant role for nicotinic acetylcholine receptors in the pathogenesis of choroidal neovascularization (CNV), a key feature of age-related macular degeneration. Studies using a murine model of CNV have demonstrated the therapeutic potential of mecamylamine hydrochloride.
In vitro experiments have shown that mecamylamine suppresses the ability of human retinal and choroidal endothelial cells to form tubules, a critical process in angiogenesis. In vivo studies further support these findings. In mice, nicotine added to drinking water increased the size of CNV lesions; this effect was completely blocked by the subcutaneous administration of mecamylamine nih.govbohrium.com.
Importantly, mecamylamine also demonstrated efficacy in the absence of exogenous nicotine. The formation of CNV was suppressed by systemic infusion of mecamylamine. Furthermore, topical application of 0.1% or 1% mecamylamine to the cornea also resulted in a significant reduction in the area of CNV nih.govbohrium.com. These findings suggest that endogenous activation of nAChRs promotes CNV and that topically administered mecamylamine could be a viable therapeutic strategy nih.gov.
Intestinal Stem Cell Function Regulation
The direct impact of mecamylamine hydrochloride on the regulation of intestinal stem cells has not been a primary focus of preclinical research. However, studies have investigated its effects on the broader intestinal epithelium. In a rat model, intraperitoneal injections of mecamylamine were used to reduce peristaltic activity in the small intestine.
This reduction in motility led to significant secondary changes within the intestinal lumen and mucosa. Rats treated with mecamylamine for two to three days showed a substantial increase in the population of Escherichia coli throughout the small intestine. Histological examination of the intestinal mucosa revealed changes including an increase in the number of goblet cells and a shortening and thickening of the villi. In some cases, bacterial invasion of the intestinal wall was observed. These findings suggest that by altering intestinal motility, mecamylamine can indirectly but significantly impact the intestinal environment and epithelial structure researchgate.net.
Modulation of Epileptiform Activity
The potential of mecamylamine hydrochloride to modulate abnormal neuronal synchronization has been investigated in in vitro models of epilepsy. Research using hippocampal slices from rats has shown that cholinergic system activation can sustain epileptiform activity independently of primary glutamate (B1630785) and GABA transmission.
In these preclinical models, spontaneous epileptiform discharges that were synchronous between the CA3 and CA1 regions of the hippocampus were recorded. The application of mecamylamine hydrochloride (50 μM) was shown to completely abolish these epileptiform discharges. In contrast, antagonists specific to α7 and α4β2 nAChR subtypes did not have the same effect, indicating that mecamylamine's action is through a broader or different nicotinic receptor antagonism. Additionally, mecamylamine was found to reduce seizure-like activity induced by the GABA receptor antagonist bicuculline. These results suggest that mecamylamine's ability to decrease hippocampal network synchronization may contribute to its therapeutic potential in central nervous system disorders characterized by neuronal hypersynchronization centerwatch.com.
Clinical Research and Development of Mecamylamine Hydrochloride
Clinical Trials of Mecamylamine (B1216088) Hydrochloride
Mecamylamine hydrochloride, a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, has been the subject of clinical investigation for a variety of neurological and psychiatric disorders. Research has explored its potential therapeutic effects in several conditions, with a focus on its role as both a monotherapy and an adjunctive treatment.
Phase II Trials
Mecamylamine hydrochloride has completed Phase II clinical trials for the treatment of Major Depressive Disorder (MDD) drugbank.com. Additionally, a Phase II randomized controlled trial investigated its efficacy in treating alcohol use disorder (AUD) unchealthcare.org. This trial was a randomized, double-blind, placebo-controlled study conducted over 12 weeks nih.gov. The study aimed to compare alcohol consumption between the mecamylamine and placebo groups and to determine if smoking status influenced the treatment effects nih.gov.
Clinical Outcomes in Specific Disorders
Clinical research has explored the utility of mecamylamine's stereoisomer, dexmecamylamine (B8487) (TC-5214), as an adjunctive therapy for individuals with major depressive disorder who had an inadequate response to initial antidepressant treatment. In two Phase III, double-blind, placebo-controlled studies, patients were randomized to receive flexibly-dosed TC-5214 or a placebo in addition to their ongoing SSRI/SNRI therapy nih.gov. The primary measure of efficacy was the change in the Montgomery Åsberg Depression Rating Scale (MADRS) total score from the beginning of the study to the end of the 8-week treatment period. The results of these studies showed no significant differences in the change in MADRS total scores between the TC-5214 and placebo groups nih.gov. Similarly, no significant differences were observed in any of the secondary efficacy endpoints nih.gov.
Table 1: Clinical Trial Outcomes of Dexmecamylamine (TC-5214) as Augmentation Therapy in Major Depressive Disorder
| Trial Identifier | Primary Endpoint | Outcome |
|---|---|---|
| NCT01157078 | Change in MADRS total score | No significant difference versus placebo nih.gov |
| NCT01180400 | Change in MADRS total score | No significant difference versus placebo nih.gov |
A randomized, double-blind, outpatient clinical trial was conducted to assess the effectiveness of mecamylamine in treating alcohol dependence. The study included 128 individuals with current alcohol dependence, comprising both smokers and non-smokers nih.gov. Participants were assigned to receive either mecamylamine or a placebo for 12 weeks nih.gov. The primary outcome was the percentage of heavy drinking days during the final month of treatment.
The findings indicated that mecamylamine did not have a significant effect on alcohol consumption in patients with alcohol use disorders. There were no significant differences in the percentage of heavy drinking days at the 3-month mark between the group receiving mecamylamine and the placebo group nih.govnih.gov. Furthermore, no significant differences were found in the percentage of drinking days or the number of drinks per drinking day between the two groups nih.govnih.gov. The hypothesis that smoking status would moderate the treatment's effect on alcohol use was also not supported by the results nih.gov.
Table 2: Outcomes of Mecamylamine in the Treatment of Alcohol Dependence
| Outcome Measure (at 3 months) | Mecamylamine Group (Mean, SD) | Placebo Group (Mean, SD) | Statistical Significance (p-value) |
|---|---|---|---|
| Percent Heavy Drinking Days | 18.4 (29.0) | 20.4 (29.2) | 0.25 nih.govnih.gov |
In contrast, a two-year retrospective, open-label study of 24 patients with Tourette's syndrome suggested that mecamylamine treatment resulted in a significant improvement in the clinical assessment of the severity of the illness nih.gov. This study reported that mecamylamine had a significant effect on relieving both motor and vocal tics, as well as mood and behavior disturbances in children, adolescents, and adults with TS nih.gov.
Table 3: Clinical Study Findings for Mecamylamine in Tourette's Syndrome
| Study Type | Key Findings |
|---|---|
| 8-week, multicenter, double-blind, placebo-controlled study | Mecamylamine monotherapy was not effective for tics or the total spectrum of TD symptoms. Possible reduction in mood changes and depression in moderately to severely affected subjects nih.gov. |
| 2-year retrospective, open-label study | Significant improvement in clinical assessment of severity of illness, including motor and vocal tics, and mood and behavior disturbances nih.gov. |
The combination of mecamylamine with a nicotine (B1678760) patch has been evaluated for its effectiveness in smoking cessation. In one study with 48 participants, the combination of a mecamylamine capsule and a nicotine patch was found to be more effective than a nicotine patch alone. The sustained abstinence rate at one year was 37.5% for the combination therapy group compared to 4.2% for the group receiving only the nicotine patch nih.gov.
A second study involving 80 volunteers investigated the effects of pre-cessation treatment. Participants were divided into four groups for four weeks prior to their quit date: nicotine patch plus mecamylamine capsules, nicotine alone, mecamylamine alone, or no active drug. Following the quit date, all participants received the combination treatment. The abstinence rates at the end of treatment were 40% for the group pre-treated with the combination, 20% for the nicotine-only pre-treatment group, and 15% for both the mecamylamine-only and no-drug pre-treatment groups nih.govnih.gov. While the higher abstinence rate in the combination pre-treatment group was not statistically significant, a Kaplan-Meier survival analysis indicated a significant benefit for the groups that received mecamylamine before their quit date nih.gov. The combination of nicotine and mecamylamine was observed to reduce ad lib smoking, smoking satisfaction, and craving more effectively than either drug administered alone nih.gov.
Table 4: Abstinence Rates in Smoking Cessation Trials with Mecamylamine and Nicotine Replacement Therapy (NRT)
| Study | Treatment Groups | Outcome |
|---|---|---|
| Rose et al. (48 volunteers) | Mecamylamine + Nicotine Patch vs. Nicotine Patch alone | 1-year abstinence rate: 37.5% vs. 4.2% nih.gov |
| Rose et al. (80 volunteers) | Pre-cessation with Mecamylamine + Nicotine vs. Nicotine alone vs. Mecamylamine alone vs. No drug (all received combination post-cessation) | End of treatment abstinence rates: 40%, 20%, 15%, 15% respectively nih.gov |
Stereoisomeric Forms in Clinical Development (e.g., S-(+)-Mecamylamine/TC-5214)
Mecamylamine is a chiral molecule and exists as two stereoisomers, S-(+)-mecamylamine and R-(-)-mecamylamine. While the racemic mixture of mecamylamine was the form used for its initial therapeutic applications, subsequent research and development focused on the potential of the individual stereoisomers. The S-(+)-enantiomer, in particular, known as TC-5214 (dexmecamylamine), underwent significant clinical investigation for its potential as a treatment for major depressive disorder (MDD). nih.govacs.org
Preclinical studies suggested that S-(+)-mecamylamine had a superior safety profile compared to the racemic mixture or the R-(-)-enantiomer. nih.govacs.org These promising early findings led to a collaboration between Targacept and AstraZeneca to advance TC-5214 into a comprehensive Phase III clinical trial program, named the RENAISSANCE program. nih.gov This program was designed to evaluate the efficacy and safety of TC-5214 as an adjunct therapy for patients with MDD who had an inadequate response to first-line treatments with selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov
The RENAISSANCE program included several large, randomized, double-blind, placebo-controlled studies. The primary efficacy endpoint in these trials was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to the end of the treatment period. nih.govnih.gov The MADRS is a standard clinician-rated scale used to assess the severity of depressive symptoms. clinicaltrials.gov
Despite the promising preclinical data and a successful Phase II trial, the Phase III studies of TC-5214 did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo. nih.govnih.gov Across multiple fixed-dose and flexible-dose studies, TC-5214 failed to meet its primary and secondary endpoints. nih.govnih.gov Consequently, in 2012, AstraZeneca and Targacept announced that they would not be pursuing regulatory filing for TC-5214 for the treatment of MDD.
Below is a summary of some of the key Phase III clinical trials for TC-5214:
| Clinical Trial Identifier | Official Title | Intervention | Number of Participants | Primary Endpoint | Outcome |
| NCT01153347 | A Study to Assess the Efficacy and Safety of TC-5214 as an Adjunct Therapy in Patients With Major Depressive Disorder | TC-5214 or Placebo | 640 | Change in MADRS total score | No statistically significant improvement compared to placebo nih.gov |
| NCT01197508 | A Study to Assess the Efficacy and Safety of TC-5214 as an Adjunct Therapy in Patients With Major Depressive Disorder | TC-5214 or Placebo | 696 | Change in MADRS total score | No statistically significant improvement compared to placebo nih.gov |
| NCT01157078 | A Study to Assess the Efficacy and Safety of TC-5214 as an Adjunct Therapy in Patients With Major Depressive Disorder (MDD) | TC-5214 or Placebo | 319 | Change in MADRS total score | No statistically significant improvement compared to placebo nih.govclinicaltrials.gov |
| NCT01180400 | Efficacy and Tolerability of Flexibly-dosed Adjunct TC-5214 (Dexmecamylamine) in Patients With Major Depressive Disorder and Inadequate Response to Prior Antidepressant | TC-5214 or Placebo | 295 | Change in MADRS total score | No statistically significant improvement compared to placebo nih.gov |
Historical and Current Therapeutic Use Status
Mecamylamine hydrochloride was first introduced in the 1950s by Merck & Co. as an antihypertensive agent under the brand name Inversine. wikipedia.orgnih.gov As a ganglionic blocker, it effectively lowered blood pressure by interfering with the transmission of nerve impulses in the autonomic nervous system. drugbank.com For over four decades, it was used for the management of moderately severe to severe essential hypertension and uncomplicated cases of malignant hypertension. researchgate.net
However, its use as a primary antihypertensive agent gradually declined with the advent of newer classes of drugs that offered a more favorable side-effect profile. researchgate.net In 2009, Targacept, who had acquired the rights to the drug, voluntarily withdrew mecamylamine from the market for reasons not related to safety or efficacy. wikipedia.org
In 2013, mecamylamine was reintroduced to the U.S. market by Manchester Pharmaceuticals under the brand name Vecamyl. wikipedia.org The rights to the drug have since been transferred to several other pharmaceutical companies, including Retrophin and Turing Pharmaceuticals. wikipedia.org
Currently, the FDA-approved indication for mecamylamine hydrochloride remains the management of moderately severe to severe essential hypertension and uncomplicated cases of malignant hypertension. nih.govuhcprovider.com However, it is not commonly used as a first-line treatment for these conditions. drugs.com Beyond its approved use, mecamylamine has been investigated for a variety of other potential therapeutic applications, primarily leveraging its ability to act as a nicotinic acetylcholine receptor antagonist in the central nervous system. These investigational uses have included smoking cessation and the treatment of various neuropsychiatric disorders. researchgate.net
A timeline of the key events in the therapeutic use of mecamylamine hydrochloride is presented below:
| Year | Event | Company | Brand Name |
| 1950s | Introduced as an antihypertensive agent | Merck & Co. | Inversine |
| 1996 | Asset sold to Layton Bioscience | Merck & Co. / Layton Bioscience | Inversine |
| 2002 | Acquired by Targacept for CNS repurposing | Layton Bioscience / Targacept | Inversine |
| 2009 | Voluntarily withdrawn from the market | Targacept | Inversine |
| 2013 | Reintroduced to the market | Manchester Pharmaceuticals | Vecamyl |
| 2014 | Acquired by Retrophin | Manchester Pharmaceuticals / Retrophin | Vecamyl |
| 2014 | Rights acquired by Turing Pharmaceuticals | Retrophin / Turing Pharmaceuticals | Vecamyl |
Pharmacodynamics and Pharmacokinetics Research of Mecamylamine Hydrochloride
Absorption and Distribution Studies
Research indicates that mecamylamine (B1216088) hydrochloride is almost completely and consistently absorbed from the gastrointestinal tract following oral administration nih.gov. This efficient absorption contributes to its reliable effects. An early study noted that mecamylamine is rapidly and completely absorbed, with a fast onset of action nih.gov.
A key characteristic of mecamylamine is its ability to cross the blood-brain barrier, a feature that distinguishes it from many other ganglionic blockers and allows it to exert effects within the central nervous system (CNS) nih.govdrugbank.comnih.gov. This property has made it a valuable tool in CNS research. The compound also crosses the placental barrier nih.govdrugbank.com.
Studies in rats have provided insight into its distribution. Following intravenous administration, the average volume of distribution was found to be 4.8 ± 0.7 L/kg, a value greater than the total body water of a typical rat, suggesting extensive distribution into body tissues.
Table 1: Distribution of Mecamylamine in Rats
| Parameter | Value | Species |
|---|---|---|
| Volume of Distribution | 4.8 ± 0.7 L/kg | Rat |
Metabolism and Excretion Research
Mecamylamine hydrochloride is primarily eliminated from the body through the kidneys. A significant finding across multiple studies is that the drug is excreted slowly and largely in an unchanged form in the urine nih.govdrugbank.com. Research on dexmecamylamine (B8487), an isomer of mecamylamine, further supports this, indicating that over 90% of a given dose is excreted unchanged in the urine.
In vitro studies assessing the metabolism of TC-5214 (S-(+)-Mecamylamine) found it to be relatively stable in human liver microsomes, suggesting that it does not undergo extensive hepatic metabolism. The kinetic parameters determined in these studies were a Km of 78 µM and a Vmax of 328 pmol/min/mg protein.
The rate of renal elimination of mecamylamine is markedly influenced by urinary pH nih.govdrugbank.comnih.gov. As a weak basic drug, its excretion is promoted by the acidification of urine and reduced by the alkalinization of urine nih.govdrugbank.comnih.gov. In an acidic environment, mecamylamine is more readily ionized, which increases its water solubility and facilitates its excretion by the kidneys. Conversely, in alkaline urine, the non-ionized form predominates, which can be more readily reabsorbed, thus decreasing its renal clearance.
Interestingly, a study on the single-dose pharmacokinetics of dexmecamylamine in subjects with varying degrees of renal impairment found no discernible relationship between its renal clearance and urinary pH nih.gov. This suggests potential differences in the handling of individual stereoisomers by the kidney.
Half-Life and Clearance Investigations
Investigations into the half-life of mecamylamine have yielded varying results. Some sources report a plasma elimination half-life of approximately 10.1 ± 2 hours, while others state it to be around 24 hours researchgate.netmedscape.com. This discrepancy may be attributable to differences in study design, subject populations, or analytical methods.
A pharmacokinetic study in healthy human subjects who received oral doses of mecamylamine estimated the clearance to be 0.28 ± 0.015 L/min. In studies with Sprague-Dawley rats, the average clearance following intravenous administration was 3.1 ± 0.2 L/h/kg.
Table 2: Pharmacokinetic Parameters of Mecamylamine
| Parameter | Value | Subject |
|---|---|---|
| Elimination Half-Life | ~10 - 24 hours | Human |
| Clearance | 0.28 ± 0.015 L/min | Human |
| Clearance | 3.1 ± 0.2 L/h/kg | Rat |
Protein Binding Studies
The binding of mecamylamine to plasma proteins has been reported to be approximately 40% drugbank.comwikipedia.org. This moderate level of protein binding means that a substantial fraction of the drug exists in its unbound, pharmacologically active form in the circulation. A separate investigation into the plasma protein binding of TC-5214, the S-(+)-isomer of mecamylamine, found that binding in human plasma ranged from 15% to 44% at concentrations between 0.1 to 10 μM.
Table 3: Plasma Protein Binding of Mecamylamine
| Compound | Protein Binding (%) | Species |
|---|---|---|
| Mecamylamine | 40% | Human |
| TC-5214 (S-(+)-Mecamylamine) | 15% - 44% | Human |
Bioavailability Research
Mecamylamine hydrochloride is noted for its high oral bioavailability. It is almost completely absorbed from the gastrointestinal tract, with one source indicating a bioavailability of 99% nih.govdrugcentral.org. This high and consistent absorption is a key factor in its clinical utility. For the isomer TC-5214, a study in rats reported a mean oral bioavailability of 56% based on AUClast values.
Table 4: Bioavailability of Mecamylamine
| Compound | Bioavailability (%) | Species |
|---|---|---|
| Mecamylamine | 99% | Human |
| TC-5214 (S-(+)-Mecamylamine) | 56% | Rat |
Toxicology and Safety Pharmacology Research of Mecamylamine Hydrochloride
Nonclinical Toxicity Studies
Nonclinical toxicity studies have been conducted on mecamylamine (B1216088) in several animal species. Acute and chronic toxicity studies in mice, rats, and dogs have established a general safety profile for the compound. nih.govacs.org The acute oral lethal dose (LD50) in mice has been determined to be 92 mg/kg. rxlist.com
| Parameter | Species | Finding |
| Acute Oral LD50 | Mouse | 92 mg/kg |
| Safety Profile Comparison | Mouse | The S-(+)-enantiomer (TC-5214) showed a superior safety profile compared to the R-(−)-enantiomer and racemic mecamylamine. |
| General Toxicity | Mice, Rats, Dogs | TC-5214 was well-tolerated in acute and chronic toxicity studies. |
Safety Pharmacology Profiles
The safety pharmacology profile of mecamylamine, particularly its S-(+)-enantiomer TC-5214, has been found to be appropriate for therapeutic development. nih.govacs.org These assessments are crucial in identifying potential undesirable pharmacodynamic effects on major physiological systems. Studies have shown that while higher doses required for antihypertensive effects lead to significant autonomic side effects, the lower doses being explored for other indications have a more favorable profile. nih.govresearchgate.net The central activity of mecamylamine is observed at doses much lower than those that produce its ganglion-blocking effects, which helps in avoiding many of the adverse effects associated with the inhibition of the peripheral parasympathetic system. nih.govresearchgate.net
Genotoxicity/Mutagenicity Assessments
Mecamylamine has been evaluated for its potential to cause genetic mutations. Standard mutagenicity tests have shown that the compound is not mutagenic. nih.govacs.orgnih.gov Specifically, the S-(+)-enantiomer, TC-5214, displayed no mutagenic potential in preclinical assessments. acs.org
Interestingly, one study noted that mecamylamine could prevent nicotine-induced DNA damage. frontiersin.org In the broader context of nitrosamine (B1359907) impurity risk assessment in pharmaceutical drugs, the potential formation of N-nitroso-mecamylamine is a factor considered for its genotoxic potential. medicinesforeurope.com
| Assessment Type | Result |
| Mutagenicity Potential (Ames Test, etc.) | Negative; No mutagenic potential observed. |
| DNA Damage (in vitro) | Found to prevent nicotine-induced DNA damage in one study. |
| Impurity Risk Assessment | The potential genotoxicity of N-nitroso-mecamylamine is a consideration. |
Clinical Tolerability and Risk Profile at Lower Doses
The clinical investigation of mecamylamine for new therapeutic applications has focused on doses significantly lower than those historically used for treating hypertension. nih.govresearchgate.net At these lower doses (e.g., 2.5 to 10 mg/day), the toxicity and risk profile of mecamylamine appears to be much improved. nih.govnih.gov The central effects on nicotinic acetylcholine (B1216132) receptors (nAChRs) are achievable at these lower concentrations, which are three-fold lower than antihypertensive doses. nih.gov This dose reduction minimizes the peripheral side effects that result from its ganglionic blocking activity. nih.govnih.gov Consequently, the tolerability of mecamylamine is significantly enhanced, making it more suitable for patient populations being studied for neuropsychiatric disorders. nih.gov
Mechanism-Based Adverse Effects Research
The adverse effects of mecamylamine are directly linked to its primary mechanism of action as a non-selective antagonist of nicotinic acetylcholine receptors in both the autonomic ganglia and the central nervous system.
Mecamylamine hydrochloride's original development was based on its capacity to block autonomic ganglia. nih.gov As a non-competitive antagonist of nicotinic acetylcholine receptors at this site, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. drugbank.combohrium.com This action leads to a reduction in sympathetic tone, causing vasodilation and a decrease in cardiac output, which underlies its antihypertensive effect. drugbank.combohrium.com
However, this same mechanism is responsible for a range of predictable, parasympathetic blocking side effects. nih.gov These effects are a direct consequence of inhibiting cholinergic transmission at autonomic ganglia and include constipation, dry mouth, urinary retention, and blurred vision. nih.govresearchgate.netnih.gov At the higher doses required for blood pressure control, these effects can be severe. researchgate.net
Mecamylamine readily crosses the blood-brain barrier, where it acts as a non-competitive antagonist of central nAChRs. nih.govnih.govresearchgate.net While this central activity is the basis for its investigation in treating various neuropsychiatric disorders, it can also lead to adverse effects, particularly at higher doses. nih.gov
Research has documented that higher doses of mecamylamine can result in cognitive impairment and amnesic effects in both nonclinical and human studies. nih.gov One study in healthy subjects who received a single 30 mg oral dose found significant disturbances in cognitive functions, including impaired visuo-motor coordination, deficits in short- and long-term memory, and slower reaction times. nih.gov Common CNS adverse effects associated with its use include dizziness, lightheadedness, fatigue, and sedation. medscape.com
Drug Interactions and Combinatorial Research of Mecamylamine Hydrochloride
Interactions with Other Antihypertensive Agents
Mecamylamine (B1216088) hydrochloride, a potent ganglionic blocker, exhibits significant interactions with other antihypertensive agents, necessitating careful management to avoid excessive hypotension. rxlist.compillintrip.com The concurrent use of mecamylamine with other medications designed to lower blood pressure can lead to an additive or synergistic effect, resulting in a more profound drop in blood pressure than when either agent is used alone. pillintrip.comnih.gov
The action of mecamylamine hydrochloride can be potentiated by a range of other antihypertensive drug classes. nih.govdrugs.com This includes, but is not limited to, diuretics (such as thiazides), beta-blockers, ACE inhibitors, and angiotensin II receptor blockers. pillintrip.com When mecamylamine is administered alongside other antihypertensive drugs, it is often necessary to reduce the dosage of both agents to prevent an excessive hypotensive response. rxlist.com For instance, when used with thiazide diuretics, it is recommended that the dosage of mecamylamine be decreased by at least 50 percent, while the thiazide can be continued at its usual dosage. rxlist.com
Sympathomimetic agents, such as pseudoephedrine, can reduce the antihypertensive effects of mecamylamine. wikipedia.org Other factors that can potentiate the hypotensive action of mecamylamine include anesthesia, alcohol consumption, and salt depletion resulting from diminished intake or increased excretion due to diarrhea, vomiting, or excessive sweating. nih.govdrugs.com
Table 1: Interactions of Mecamylamine Hydrochloride with Other Antihypertensive Agents
| Interacting Agent Class | Potential Outcome | Clinical Management Recommendation |
|---|---|---|
| Thiazide Diuretics | Excessive hypotension rxlist.com | Reduce mecamylamine dosage by at least 50% rxlist.com |
| Other Antihypertensives (e.g., beta-blockers, ACE inhibitors) | Potentiated hypotensive effect pillintrip.comnih.gov | Reduce dosage of both mecamylamine and the co-administered agent rxlist.com |
| Sympathomimetics (e.g., pseudoephedrine) | Reduced antihypertensive effect of mecamylamine wikipedia.org | Monitor blood pressure and adjust therapy as needed. |
| Alcohol | Potentiated hypotensive effect nih.govdrugs.com | Avoid concurrent use. |
| Anesthetics | Potentiated hypotensive effect nih.govdrugs.com | Careful monitoring and dose adjustment required. |
Interactions Influencing Renal Excretion
The renal excretion of mecamylamine hydrochloride is significantly influenced by urinary pH. rxlist.comdrugbank.com Mecamylamine is excreted unchanged in the urine, and the rate of its elimination is markedly dependent on the acidity or alkalinity of the urine. rxlist.comdrugs.com This is a critical consideration as several co-administered substances can alter urinary pH, thereby affecting mecamylamine's plasma concentration and duration of action.
Specifically, alkalinization of the urine reduces the renal excretion of mecamylamine, which can lead to higher serum levels and an increased risk of adverse effects. rxlist.comdrugbank.com Conversely, acidification of the urine promotes its renal excretion, potentially decreasing its therapeutic effect. rxlist.comdrugbank.com
Substances that can alkalinize the urine and therefore decrease mecamylamine excretion include urinary alkalinizers like sodium bicarbonate or potassium citrate, as well as certain antacids. medscape.com On the other hand, urinary acidifying agents, such as ammonium (B1175870) chloride or large doses of ascorbic acid, can increase the rate of mecamylamine excretion. wikipedia.org A study on the interaction between transdermal mecamylamine and intravenous nicotine (B1678760) found that under alkaline urine conditions, steady-state plasma mecamylamine concentrations were twice as high compared to acidic urine conditions, consistent with lower renal clearance. nih.gov
Table 2: Influence of Urinary pH on Mecamylamine Hydrochloride Renal Excretion
| Condition | Effect on Mecamylamine Excretion | Potential Clinical Consequence | Examples of Influencing Agents |
|---|---|---|---|
| Urine Alkalinization | Decreased rxlist.comdrugbank.com | Increased serum levels, potential for toxicity nih.gov | Sodium bicarbonate, potassium citrate, some antacids medscape.com |
| Urine Acidification | Increased rxlist.comdrugbank.com | Decreased serum levels, potential for reduced efficacy | Ammonium chloride, ascorbic acid wikipedia.org |
Pharmacodynamic Synergism
Mecamylamine hydrochloride has been the subject of combinatorial research, particularly for its pharmacodynamic synergism with other centrally acting agents. This is most notably observed in studies related to smoking cessation and the treatment of depression, where its nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist properties are leveraged.
Nicotine: Mecamylamine, as a non-competitive antagonist of nAChRs, exhibits a significant pharmacodynamic interaction with nicotine. nih.gov Research has explored the combination of mecamylamine with nicotine replacement therapy (NRT) for smoking cessation. nih.gov The rationale is that mecamylamine can block the rewarding effects of nicotine, thereby reducing the motivation to smoke. nih.gov Studies have shown that mecamylamine can inhibit the cardioacceleratory and epinephrine-releasing effects of nicotine. nih.gov It has also been observed to decrease behaviors resulting from nicotine administration, such as hyperactivity and the reinstatement of nicotine-seeking behavior in preclinical models. nih.gov
Bupropion (B1668061): Bupropion, an antidepressant also used for smoking cessation, has shown synergistic effects when studied in the context of nicotine's actions, sharing some behavioral effects with mecamylamine. nih.gov Both mecamylamine and bupropion can block the rate-reducing effects of nicotine in behavioral studies. nih.gov While mecamylamine acts as a direct nAChR antagonist, bupropion is believed to have both dopaminergic and noradrenergic effects, as well as some inhibitory action at nAChRs. nih.govokstate.edu This suggests a potential for pharmacodynamic synergism in modulating the effects of nicotine.
Table 3: Pharmacodynamic Synergism of Mecamylamine Hydrochloride
| Co-administered Agent | Area of Research | Observed Synergistic Effect |
|---|---|---|
| Nicotine | Smoking Cessation | Blocks reinforcing effects of nicotine, reduces cardiovascular stimulation nih.govnih.gov |
| Bupropion | Smoking Cessation, Depression | Shares behavioral effects in blocking nicotine's actions nih.gov |
Impact on Other Medications' Serum Levels
Mecamylamine hydrochloride has the potential to affect the serum levels of other medications primarily by altering their renal excretion. By decreasing the excretion rate of certain drugs, mecamylamine can lead to higher serum concentrations and an increased risk of their associated toxicities. drugbank.com
The mechanism for this interaction is not always fully elucidated but may involve competition for renal clearance pathways. A wide range of medications could potentially have their serum levels increased when co-administered with mecamylamine. Examples of drugs whose excretion rate may be decreased by mecamylamine, potentially leading to a higher serum level, include:
Abacavir: An antiretroviral medication. drugbank.com
Amikacin: An aminoglycoside antibiotic. drugbank.com
Alogliptin: An anti-diabetic medication. drugbank.com
Azathioprine: An immunosuppressive drug. drugbank.com
It is important to note that this is not an exhaustive list, and the clinical significance of these potential interactions may vary.
Table 4: Examples of Medications Whose Serum Levels May Be Increased by Mecamylamine Hydrochloride
| Medication | Therapeutic Class | Potential Consequence of Interaction |
|---|---|---|
| Abacavir | Antiretroviral | Higher serum level drugbank.com |
| Amikacin | Antibiotic | Higher serum level drugbank.com |
| Alogliptin | Anti-diabetic | Higher serum level drugbank.com |
| Azathioprine | Immunosuppressant | Higher serum level drugbank.com |
Methodological Approaches in Mecamylamine Hydrochloride Research
In Vitro Studies
In vitro methodologies allow for the detailed examination of mecamylamine (B1216088) hydrochloride's interactions with its molecular targets in controlled laboratory settings. These studies have been fundamental in understanding its binding characteristics, effects on neuronal activity, and cellular responses.
Radioligand binding assays are crucial for characterizing the interaction of mecamylamine with nAChRs. These assays utilize a radiolabeled form of a ligand to quantify its binding to receptors in tissue preparations. Studies using [3H]-mecamylamine have demonstrated specific and saturable binding in rat brain membranes. nih.gov
Scatchard analysis of [3H]-mecamylamine binding has revealed the presence of two distinct binding sites with different affinities. nih.gov The high-affinity site has a dissociation constant (Kd) of 9.6 x 10⁻⁸ M, while the low-affinity site has a Kd of 1.1 x 10⁻⁶ M. The maximum number of binding sites (Bmax) for these are 7 x 10⁻¹² and 3 x 10⁻¹¹ mol/mg protein, respectively. nih.gov Interestingly, while mecamylamine does not compete at the nicotinic recognition site for agonists like nicotine (B1678760), nicotine and its analogs can exhibit a high affinity for the [3H]-mecamylamine binding site, suggesting a direct interaction with the ion channel. nih.gov Further studies have determined the inhibitory concentrations (IC50) of mecamylamine at various nAChR subtypes, highlighting its non-selective nature. abcam.com
| Parameter | Value | Receptor/Tissue | Reference |
|---|---|---|---|
| High-Affinity Kd | 9.6 x 10-8 M | Rat Brain Membranes | nih.gov |
| Low-Affinity Kd | 1.1 x 10-6 M | Rat Brain Membranes | nih.gov |
| High-Affinity Bmax | 7 x 10-12 mol/mg protein | Rat Brain Membranes | nih.gov |
| Low-Affinity Bmax | 3 x 10-11 mol/mg protein | Rat Brain Membranes | nih.gov |
| IC50 at α3β4 nAChR | 640 nM | - | abcam.com |
| IC50 at α4β2 nAChR | 2.5 μM | - | abcam.com |
| IC50 at α3β2 nAChR | 3.6 μM | - | abcam.com |
| IC50 at α7 nAChR | 6.9 μM | - | abcam.com |
Electrophysiological studies have provided insights into the functional consequences of mecamylamine's interaction with nAChRs on neuronal excitability. Research has shown that mecamylamine can modulate the firing frequency of various neurons. For instance, in the dorsal raphe nucleus (DRN), mecamylamine has been observed to have a biphasic effect on the firing frequency of serotonergic (5-HT) neurons. researchgate.net At lower concentrations, it increases the firing rate, with a maximum increase of 53% observed at 3 μM. bohrium.com However, at higher concentrations (e.g., 12 μM and 20 μM), this stimulatory effect is diminished. researchgate.net
The stereoisomers of mecamylamine, S-(+)-mecamylamine (S-mec) and R-(-)-mecamylamine (R-mec), exhibit different effects on 5-HT neuron excitability. S-mec at 3 μM increased the firing frequency by 40%, whereas R-mec at the same concentration only produced a 22% increase. nih.gov This difference is attributed to their distinct interactions with α4β2 nAChRs at glutamate (B1630785) terminals and α7 nAChRs at GABAergic terminals. nih.gov
| Compound/Concentration | Effect on Firing Frequency | Neuron Type | Reference |
|---|---|---|---|
| Mecamylamine (3 μM) | 53% increase | 5-HT DRN Neurons | bohrium.com |
| Mecamylamine (9 μM) | 26% increase | 5-HT DRN Neurons | researchgate.net |
| Mecamylamine (12 μM and 20 μM) | No increase | 5-HT DRN Neurons | researchgate.net |
| S-(+)-mecamylamine (3 μM) | 40% increase | 5-HT Neurons | nih.gov |
| R-(-)-mecamylamine (3 μM) | 22% increase | 5-HT Neurons | nih.gov |
Cell culture models offer a simplified and controlled environment to study the cellular effects of mecamylamine hydrochloride. The human neuroblastoma cell line, SH-SY5Y, which endogenously expresses a variety of nAChR subunits, has been widely used in this context. nih.govnih.gov In SH-SY5Y cells, mecamylamine has been shown to completely block the increase in intracellular calcium ([Ca²⁺]i) evoked by nicotine, confirming that this response is mediated by nAChRs. nih.gov
In addition to neuronal cell lines, human dermal microvascular endothelial cells (HDMVECs) have been utilized to investigate the role of nAChRs in angiogenesis. In these cells, mecamylamine was found to dose-dependently inhibit endothelial network formation in Matrigel. nih.gov A concentration of 0.1 µM mecamylamine resulted in a greater than 50% reduction in tube formation, indicating a role for nAChRs in this process. nih.gov
Molecular modeling and docking simulations are computational techniques used to predict the binding conformation and interaction of a ligand with its receptor at the atomic level. These methods have been applied to understand the interaction between mecamylamine enantiomers and the transmembrane domain (TMD) of the human α4β2 nAChR. acs.org
These simulations, in conjunction with nuclear magnetic resonance (NMR) data, have revealed that (S)-(+)- and (R)-(−)-mecamylamine have different binding modes within the receptor's ion channel. acs.org Molecular docking has been instrumental in delineating the specific binding pockets and the orientation of each enantiomer. For instance, (R)-(−)-mecamylamine is predicted to bind closer to the extracellular mouth of the ion channel, where its positively charged amino group interacts electrostatically with the negatively charged carboxylic group of an α4-Glu261 residue. researchgate.net
In Vivo Animal Models
In vivo animal models are indispensable for studying the behavioral effects of mecamylamine hydrochloride in a whole-organism context. These models allow for the investigation of its impact on complex behaviors related to substance use disorders.
Self-administration paradigms are a cornerstone of addiction research, where animals learn to perform a response (e.g., lever pressing) to receive a drug infusion. These models are used to assess the reinforcing properties of drugs. Mecamylamine has been shown to reduce the self-administration of both nicotine and ethanol (B145695) in rodents.
In rats, pretreatment with mecamylamine has been found to decrease cocaine and nicotine self-administration. nih.gov Similarly, in mice, mecamylamine dose-dependently reduces nicotine self-administration. nih.gov The administration of mecamylamine has also been shown to attenuate the self-administration of ethanol in mice, with higher doses leading to a significant reduction in ethanol intake. nih.gov These findings suggest that nAChRs play a crucial role in the reinforcing effects of both nicotine and ethanol.
Locomotor Activity Assessments
Mecamylamine hydrochloride's effect on locomotor activity is a critical aspect of its preclinical evaluation, helping to distinguish its primary pharmacological effects from non-specific changes in movement. In open-field tests, systemic administration of mecamylamine has been shown to decrease spontaneous locomotor activity in mice in a dose-dependent manner. nih.gov This effect was observed to begin 10–20 minutes post-injection, peak around 30–40 minutes, and last for up to 60 minutes. nih.gov Studies have also noted that the antidepressant-like activity of TC-5214, the S-(+)-enantiomer of mecamylamine, was not confounded by non-specific stimulant effects, as there were no significant differences in locomotor activity between the active treatment groups and the saline group. nih.gov In some experimental setups, locomotor activity in groups treated with a combination of mecamylamine and nicotine decreased rapidly, returning to baseline levels after administration. taylorandfrancis.com
Behavioral Tests for Mood Disorders (Forced Swim Test, Tail Suspension Test, Elevated Plus Maze, Social Interaction)
Mecamylamine hydrochloride has been extensively studied in various animal models to assess its potential effects on mood and anxiety-related behaviors. These tests are crucial for understanding the compound's neuropsychopharmacological profile.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for evaluating antidepressant efficacy. nih.govyoutube.comyoutube.comyoutube.com In this test, animals are placed in an inescapable cylinder of water, and the time they spend immobile is measured. youtube.com A reduction in immobility time is interpreted as an antidepressant-like effect. youtube.com
Studies have shown that mecamylamine demonstrates antidepressant-like effects in the FST in mice. nih.govnih.gov Interestingly, the effects of mecamylamine can be strain-dependent. For instance, in the mouse FST, mecamylamine increased swim distance in NMRI and BALB/c mice, but not in C57BL/6J mice. nih.gov Furthermore, research using knockout mice has suggested that the antidepressant-like effects of mecamylamine in the FST are mediated by nicotinic acetylcholine (B1216132) receptors (nAChRs) containing β2 or α7 subunits. nih.gov One study found that while racemic mecamylamine did not show a significant effect, its individual enantiomers were both effective in the mouse forced swim test. nih.gov
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a behavioral despair model used to screen for potential antidepressant activity. frontiersin.org In this test, mice are suspended by their tails, and the duration of immobility is recorded. brieflands.com
Mecamylamine has shown antidepressant-like effects in the TST. nih.gov Specifically, it has been found to decrease immobility in NMRI mice, independent of sex. nih.gov However, another study reported that mecamylamine did not reduce immobility time in the TST, although it did increase the latency to the first bout of immobility. brieflands.com Co-administration of mecamylamine with rivastigmine (B141), an acetylcholinesterase inhibitor, was found to increase immobility time, suggesting that mecamylamine may prevent the antidepressant effects of rivastigmine in this model. brieflands.com
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard behavioral assay for assessing anxiety-related behavior in rodents. nih.govfrontiersin.orgyoutube.com The maze consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms. youtube.com
Research indicates that mecamylamine has significant anxiolytic effects in the Elevated Plus Maze. nih.gov These effects were found to be dependent on the dose administered and the level of anxiety induced by different testing conditions (e.g., brightly lit vs. dimly lit environments). nih.govfrontiersin.org However, some studies have reported that neither mecamylamine nor its enantiomers were active in the elevated plus maze test of anxiety, highlighting potential discrepancies in findings across different experimental protocols. nih.gov
Social Interaction Test
The Social Interaction Test is used to assess anxiety by measuring the amount of time rodents spend in social engagement with an unfamiliar partner in a novel environment. nih.gov An increase in social interaction time is indicative of an anxiolytic effect.
Mecamylamine has demonstrated anxiolytic effects at low doses in the social interaction paradigm. nih.gov Studies have shown that TC-5214, the S-(+)-enantiomer of mecamylamine, reversed anxiety resulting from placement in an aversive environment in this test. nih.gov It has been noted that the effects of nicotinic compounds in the social interaction test may not always generalize to the elevated plus-maze, as the two tests may assess distinct states of anxiety. nih.gov One study investigating the impact of acute nicotine dependence found that early nicotine withdrawal precipitated by mecamylamine did not affect social interaction behavior. researchgate.net
Magnetic Resonance Imaging (MRI) Studies
Functional Magnetic Resonance Imaging (fMRI) has been utilized to investigate the neural mechanisms underlying the effects of mecamylamine. Pioneering fMRI studies have demonstrated that nicotine activates various brain regions. researchgate.net In animal models, fMRI has been used to observe the blood-oxygen-level-dependent (BOLD) response to nicotine and how it is modulated by mecamylamine. Studies have shown that nicotine induces a significant and prolonged increase in the BOLD signal in various brain regions. When mecamylamine is administered prior to nicotine, it has been shown to diminish this temporal BOLD response, suggesting that it blocks the central effects of nicotine that are detectable by fMRI. researchgate.net Specifically, in rats that received both mecamylamine and nicotine, the BOLD signal was slightly decreased in the motor cortex and the somatosensory cortex, with the magnitude of this effect being greatly diminished compared to rats that received mecamylamine alone. researchgate.net
Human Clinical Research Methodologies
Randomized Controlled Trials (RCTs)
Randomized controlled trials (RCTs) are a cornerstone of clinical research, providing high-quality evidence for the efficacy and safety of interventions. Several RCTs have been conducted to evaluate the therapeutic potential of mecamylamine hydrochloride for various conditions.
One such outpatient, randomized, double-blind clinical trial investigated the efficacy of mecamylamine for alcohol use disorder over 12 weeks. nih.gov In this study, 128 individuals with current alcohol dependence were randomized to receive either mecamylamine or a placebo. nih.govclinicaltrials.gov The primary outcome was the percentage of heavy drinking days. nih.gov The results indicated no significant differences in the percentage of heavy drinking days, percentage of drinking days, or drinks per drinking day between the mecamylamine and placebo groups. nih.gov
Another RCT assessed the efficacy and safety of a transdermal delivery system of nicotine combined with mecamylamine for smoking cessation. medpath.com This study recruited smokers who consumed at least 20 cigarettes per day for three years or more. medpath.com While the full results are not detailed here, the study design highlights the investigation of mecamylamine in combination therapies.
Retrospective Cohort Studies
Retrospective cohort studies are observational studies that look back in time to examine the potential effects of an exposure on an outcome. A notable retrospective, open-label study investigated the efficacy and safety of mecamylamine for the treatment of Tourette's syndrome (TS) in 24 patients. nih.gov Of these patients, 18 were not responding to standard medications, and six were receiving no medication. nih.gov
Efficacy was assessed using the Clinical Global Impression Scale (CGI). nih.gov The duration of mecamylamine treatment varied from 8 to 550 days. nih.gov A significant improvement in the clinical assessment of the severity of illness was observed for the total group when comparing baseline CGI with the last evaluation. nih.gov The study concluded that mecamylamine had a significant effect on relieving motor and vocal tics, as well as on mood and behavior disturbances in individuals with TS. nih.gov
Pharmacokinetic and Pharmacodynamic Studies in Humans
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body, and the effects it has on the body. Several such studies have been conducted on mecamylamine in healthy human subjects.
One study aimed to develop a PK/PD model for oral mecamylamine to quantify its effects on a battery of cognitive and neurophysiological tests. nih.gov A one-compartment linear kinetic model best described the plasma concentrations of mecamylamine. nih.gov The estimated clearance was 0.28 ± 0.015 L/min, and the peripheral volume of distribution was 291 ± 5.15 L, which was directly related to total body weight. nih.gov
Neuroimaging Techniques in Clinical Studies
While clinical neuroimaging studies specifically investigating mecamylamine hydrochloride are limited, preclinical research using techniques such as functional magnetic resonance imaging (fMRI) has provided valuable insights into its effects on brain activity. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.
One significant area of investigation has been the use of fMRI with blood-oxygen-level-dependent (BOLD) contrast to examine how mecamylamine modulates neural responses, particularly in the context of nicotine administration. In a study involving rats, acute administration of mecamylamine was shown to induce a negative BOLD response in the motor cortex and somatosensory cortex. This finding suggests that mecamylamine, on its own, can decrease neural activity or cerebral blood flow in these specific brain regions.
Furthermore, the study demonstrated that pretreatment with mecamylamine hydrochloride effectively blocked the increase in BOLD signal typically induced by nicotine across various brain regions. Nicotine administration alone leads to a significant and sustained increase in the BOLD signal in areas associated with reward and addiction. However, when mecamylamine was administered prior to nicotine, this effect was completely prevented. In the presence of mecamylamine, nicotine induced only a minimal and transient increase in the BOLD signal, which returned to baseline levels within minutes.
These preclinical fMRI findings are instrumental in demonstrating the antagonistic effects of mecamylamine at nicotinic acetylcholine receptors in the central nervous system. The data suggest that mecamylamine's ability to attenuate the neural response to nicotine could be a key mechanism underlying its investigation as a potential therapeutic agent.
Table 1: Summary of Preclinical fMRI BOLD Response Findings with Mecamylamine Hydrochloride
| Condition | Brain Regions of Interest | Observed BOLD Response | Implication |
| Mecamylamine alone | Motor Cortex, Somatosensory Cortex | Negative BOLD response | Decrease in neural activity or cerebral blood flow |
| Nicotine alone | Reward-associated brain regions | Large and prolonged increase in BOLD signal | Increased neural activity |
| Mecamylamine followed by Nicotine | All brain regions | Nicotine-induced increase in BOLD signal is completely blocked | Antagonism of nicotinic acetylcholine receptors |
Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation and purity assessment of chemical compounds. In the context of mecamylamine hydrochloride research, NMR plays a critical role in confirming the molecular structure and in more advanced studies investigating its interactions with biological targets.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are standard methods used to characterize the mecamylamine hydrochloride molecule. The spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, splitting patterns (for ¹H NMR), and integration values allow for the unambiguous assignment of all atoms within the molecule's bicyclic structure.
Advanced NMR techniques have been employed to study the stereoisomers of mecamylamine and their interactions with nicotinic acetylcholine receptors (nAChRs). For instance, NMR has been used to investigate the binding of the S-(+)- and R-(-)-enantiomers of mecamylamine to the transmembrane domain of the human α4β2 nAChR. These studies provide insights into the specific amino acid residues involved in the binding and the molecular orientation of each enantiomer within the receptor's ion channel.
Furthermore, the use of isotopically labeled mecamylamine hydrochloride, such as with ¹³C and ¹⁵N, facilitates more sophisticated NMR experiments. These labeled compounds are valuable tools in metabolic studies and in determining the precise nature of drug-receptor interactions through techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Mecamylamine Hydrochloride
| Atom Type | Position | Predicted Chemical Shift (ppm) |
| ¹H | N-CH₃ | ~2.5 |
| ¹H | Bridgehead CH | ~2.0 - 2.2 |
| ¹H | CH₂ (bridge) | ~1.3 - 1.8 |
| ¹H | C-CH₃ | ~1.0 - 1.2 |
| ¹³C | C (quaternary, with N) | ~60 - 65 |
| ¹³C | C (quaternary, gem-dimethyl) | ~45 - 50 |
| ¹³C | N-CH₃ | ~30 - 35 |
| ¹³C | Bridgehead CH | ~40 - 45 |
| ¹³C | CH₂ (bridge) | ~20 - 30 |
| ¹³C | C-CH₃ | ~20 - 25 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Future Research Directions for Mecamylamine Hydrochloride
Elucidation of Specific nAChR Subtype Contributions to Therapeutic Effects
A primary limitation of mecamylamine (B1216088) hydrochloride is its lack of selectivity, as it antagonizes a wide array of nAChR subtypes. nih.govexlibrisgroup.com While this broad activity may contribute to its effects across different conditions, it also presents a challenge in pinpointing the precise mechanisms responsible for therapeutic outcomes. Future research must focus on dissecting the specific contributions of individual nAChR subtypes to the observed effects of mecamylamine.
Although considered non-selective, mecamylamine exhibits differential inhibitory efficacy at various nAChR subtypes. nih.gov For instance, its potency is greater at α2β4 and α4β4 nAChRs compared to α2β2, α4β2, and α7 subtypes. nih.gov The diverse distribution of these subtypes throughout the brain suggests that mecamylamine's effects are highly dependent on the specific neural circuits and regions involved. nih.gov For example, the antidepressant and anxiolytic effects of its S-(+)-enantiomer are thought to be attributable to its antagonist activity at α4β2 nAChRs. nih.gov Similarly, its ability to decrease methamphetamine self-administration in animal models has been linked to the inhibition of α3β4 nAChRs in the medial habenula and interpeduncular nucleus. nih.gov
Future investigations will likely employ techniques such as knockout mice, subtype-selective ligands, and advanced neuroimaging to correlate the blockade of specific nAChR subtypes (e.g., α4β2, α7, α3β4) with behavioral and clinical outcomes in models of addiction, depression, and cognitive disorders. nih.govnih.gov This line of inquiry is crucial for understanding which of mecamylamine's many interactions are therapeutically essential.
| nAChR Subtype | Potential Role in Mecamylamine's Therapeutic Effects |
| α4β2 | Implicated in the rewarding effects of nicotine (B1678760) and the antidepressant/anxiolytic actions of mecamylamine analogs. nih.govnih.gov |
| α3β4 | Believed to be involved in mediating effects on drug self-administration. nih.govnih.gov |
| α7 | May play a role in cognitive processes and antidepressant-like effects. nih.govmedchemexpress.com |
Development of Subtype-Selective Mecamylamine Analogs
Building on a more precise understanding of nAChR subtype contributions, a significant future direction is the rational design and development of mecamylamine analogs with greater selectivity. nih.gov The goal is to create compounds that retain the therapeutic benefits of mecamylamine while minimizing potential off-target effects by avoiding interaction with nAChR subtypes not central to the desired therapeutic action.
Research into mecamylamine's stereoisomers has already begun this process. The S-(+)-enantiomer, also known as TC-5214, has been investigated for major depressive disorder, with its effects linked to α4β2 antagonism. nih.gov This demonstrates the principle that modifying the parent mecamylamine structure can yield molecules with more refined pharmacological profiles. Future medicinal chemistry efforts will likely focus on creating novel antagonists that are highly selective for subtypes like α3β4 or specific configurations of the α4β2 receptor, which could lead to more effective treatments for addiction or mood disorders. nih.gov
Long-Term Efficacy and Safety Studies in Novel Indications
Mecamylamine hydrochloride has been evaluated for a variety of central nervous system disorders beyond hypertension, including substance addiction, Tourette's syndrome, mood disorders, and cognitive impairment. nih.govnih.gov However, many of the existing studies are limited by small sample sizes or short durations. nih.gov A critical area for future research is the execution of large-scale, long-term clinical trials to rigorously establish the efficacy and safety of mecamylamine for these novel indications.
Potential therapeutic applications being investigated include autonomic dysreflexia and dependencies on substances like nicotine and alcohol. nih.govresearchgate.net While preliminary results are promising, robust, long-term data are necessary to confirm these benefits and understand the sustainability of the treatment effects. Future studies should be designed to assess not only primary clinical endpoints but also the long-term impact on quality of life and functional outcomes in these new patient populations.
Exploration of Mecamylamine Hydrochloride in Combination Therapies
Another promising avenue of research is the use of mecamylamine hydrochloride as part of a combination therapy regimen. This approach leverages synergistic or complementary mechanisms of action to enhance therapeutic outcomes.
The most well-documented example is in smoking cessation, where the combination of mecamylamine and a nicotine patch has been shown to be substantially more effective than the nicotine patch alone. nih.gov In a randomized controlled trial, this agonist-antagonist approach led to significantly higher rates of continuous abstinence at both 6-month and 12-month follow-ups. nih.govresearchgate.net This success suggests that combining mecamylamine with other agents could be a viable strategy in other disorders. For instance, preclinical studies have shown a synergistic antidepressant effect when mecamylamine is combined with L-NAME, an inhibitor of nitric oxide synthase, suggesting a potential interaction with the nitric oxide pathway. nih.gov Future clinical research should explore combinations with other psychotropic medications, such as selective serotonin (B10506) reuptake inhibitors or stimulants, for treating depression or attention-deficit hyperactivity disorder.
| Treatment Group | Continuous Abstinence at 7 Weeks | Continuous Abstinence at 6 Months | Continuous Abstinence at 12 Months |
| Mecamylamine + Nicotine Patch | 50.0% | 37.5% | 37.5% |
| Placebo + Nicotine Patch | 16.7% | 12.5% | 4.2% |
Genetic and Biomarker Research for Treatment Response Prediction
The field of pharmacogenomics offers a powerful tool for personalizing treatment with mecamylamine hydrochloride. Future research should aim to identify genetic markers or other biomarkers that can predict a patient's response to the drug. Given that mecamylamine targets nAChRs, genetic variations in the genes encoding different nAChR subunits (e.g., CHRNA4, CHRNB2) are prime candidates for investigation.
Identifying such predictors would allow clinicians to select patients who are most likely to benefit from mecamylamine therapy, thereby improving efficacy and avoiding unnecessary treatment for non-responders. This research could involve analyzing genetic data from past and future clinical trials to find correlations between specific genetic profiles and treatment outcomes, such as smoking cessation success or reduction in depressive symptoms.
Investigation of Mecamylamine Hydrochloride in Understudied Neurobiological Pathways
While the primary mechanism of mecamylamine is understood to be nAChR antagonism, the downstream consequences of this action on other neurobiological pathways are less clear. Nicotinic receptors are known to modulate the release of numerous neurotransmitters, and future research should delve deeper into mecamylamine's effects on these interconnected systems.
Studies have already suggested that mecamylamine influences dopaminergic, serotonergic (5-HT), and noradrenergic pathways. nih.gov For example, it has been shown to increase the firing frequency of serotonin neurons in the dorsal raphe nucleus by modulating local glutamatergic and GABAergic inputs. medchemexpress.combohrium.com Further research could explore its impact on neuroinflammation, synaptic plasticity, and the glutamatergic system, all of which are implicated in the pathophysiology of neuropsychiatric disorders. Uncovering these broader effects could reveal new therapeutic applications for mecamylamine and provide a more complete understanding of its mechanism of action.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling mecamylamine hydrochloride in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
- Ventilation : Conduct experiments in fume hoods or well-ventilated spaces to avoid inhalation of dust .
- First-Aid Measures :
- Ingestion : Do not induce vomiting; seek immediate medical attention .
- Skin/Eye Contact : Rinse with water for ≥15 minutes and consult a physician .
- Storage : Store in sealed containers at controlled room temperature (20–25°C) away from oxidizers .
Q. How does mecamylamine hydrochloride function as a nicotinic acetylcholine receptor (nAChR) antagonist?
- Mechanistic Insight : Mecamylamine noncompetitively blocks nAChRs by binding to the receptor’s transmembrane domain, inhibiting ion channel opening. This action is reversible and voltage-dependent .
- Experimental Validation : Use electrophysiological assays (e.g., patch-clamp) to measure inhibition of acetylcholine-induced currents in neuronal cell lines (e.g., SH-SY5Y) .
Q. What solvents are suitable for dissolving mecamylamine hydrochloride in in vitro assays?
- Solubility Data :
- Water : 47 mg/mL (recommended for physiological studies) .
- Ethanol : 122 mg/mL (suitable for lipid membrane permeability assays) .
- Isopropanol : 476 mg/mL (use for high-concentration stock solutions) .
- Method Note : Vortex or sonicate solutions to ensure complete dissolution. Filter-sterilize (0.22 µm) for cell-based assays.
Advanced Research Questions
Q. How can researchers mitigate systemic toxicity of mecamylamine hydrochloride in rodent models while maintaining ganglion blockade?
- Dose Optimization : Start with subtherapeutic doses (e.g., 0.1 mg/kg in rats) and titrate based on blood pressure monitoring .
- Toxicity Mitigation :
- Renal Monitoring : Assess urinary pH and creatinine levels to adjust dosing intervals (acidic urine accelerates excretion) .
- Antidotes : Administer acetylcholinesterase inhibitors (e.g., neostigmine) to reverse excessive blockade .
Q. What methodological considerations are critical when reconciling contradictory efficacy data across neuronal nAChR subtypes?
- Subtype-Specific Assays :
- Use α4β2- or α7-nAChR-transfected HEK293 cells to isolate receptor-specific effects .
- Compare IC₅₀ values across subtypes using concentration-response curves (10 nM–100 µM range) .
Q. How should urinary pH be controlled in pharmacokinetic studies to modulate renal excretion rates?
- Experimental Design :
- Acidification : Administer ammonium chloride (100 mg/kg orally) to lower urinary pH to ~5, enhancing renal clearance .
- Alkalinization : Use sodium bicarbonate (150 mg/kg) to raise pH to ~8, prolonging half-life .
- Analytical Validation : Measure urinary pH hourly via litmus strips and quantify plasma drug levels using HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
